molecular formula C9H11NO2S B1332339 5-Morpholino-2-thiophenecarbaldehyde CAS No. 24372-49-4

5-Morpholino-2-thiophenecarbaldehyde

Cat. No.: B1332339
CAS No.: 24372-49-4
M. Wt: 197.26 g/mol
InChI Key: MWCGENRKAMIZLZ-UHFFFAOYSA-N
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Description

5-Morpholino-2-thiophenecarbaldehyde (CAS 24372-49-4) is a high-value chemical building block extensively used in medicinal chemistry and drug discovery research. This compound features a thiophene core strategically functionalized with a morpholine ring and an aldehyde group, making it a versatile precursor for the synthesis of diverse heterocyclic compounds. Its primary research application lies in the design and generation of novel pharmacophores, particularly in the development of anti-inflammatory agents . Studies have demonstrated that 2-morpholino-3-aryl-5-substituted thiophene derivatives, for which this compound is a key synthetic intermediate, exhibit significant activity in carrageenin-induced rat paw edema models, an established in vivo model of acute inflammation . Furthermore, morpholine-thiophene hybrids are gaining prominence as potent inhibitors of the urease enzyme, a key virulence factor in pathogenic bacteria like Helicobacter pylori . The aldehyde functional group is highly reactive and readily undergoes condensation reactions to form Schiff bases and thiosemicarbazones, enabling researchers to efficiently create diverse chemical libraries for biological screening . With a molecular formula of C9H11NO2S and a molecular weight of 197.25 g/mol, this reagent is characterized by high purity to ensure reliable and reproducible research outcomes. It is supplied for laboratory research applications.

Properties

IUPAC Name

5-morpholin-4-ylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCGENRKAMIZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368108
Record name 5-(Morpholin-4-yl)thiophene-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24372-49-4
Record name 5-(4-Morpholinyl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24372-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Morpholin-4-yl)thiophene-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Morpholino-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Morpholino-2-thiophenecarbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted with a morpholine group at the 5-position and a carbaldehyde (formyl) group at the 2-position. This molecule belongs to the broader class of morpholino-thiophene derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and known biological significance of this compound and its related structures, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available for the specific compound, other properties are inferred from closely related molecules and should be considered as estimates.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂SPubChem[1]
Molecular Weight 197.26 g/mol PubChem[1]
CAS Number 24372-49-4PubChem[1]
Physical State Solid, Crystal - PowderTCI Chemicals
Color Pale yellow - Reddish yellowTCI Chemicals
Melting Point 141°CTCI Chemicals
Boiling Point No data available
Density No data available
Solubility No specific data available. Expected to have some solubility in polar organic solvents.

Spectral Data:

  • ¹³C NMR: Spectral data is available and can be accessed through spectral databases.[2]

  • GC-MS: Mass spectrometry data is available, providing information on the compound's fragmentation pattern.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible synthetic route can be proposed based on established chemical reactions for similar compounds. A likely method involves the nucleophilic aromatic substitution of a halogenated precursor with morpholine.

Proposed Synthesis of this compound:

A potential and common method for the synthesis of this compound is the reaction of 5-bromo-2-thiophenecarbaldehyde with morpholine. This reaction is a nucleophilic aromatic substitution, where the morpholine acts as the nucleophile, displacing the bromide ion from the thiophene ring.

Step 1: Synthesis of 5-Bromo-2-thiophenecarbaldehyde

The starting material, 5-bromo-2-thiophenecarbaldehyde, can be synthesized by the bromination of 2-thiophenecarboxaldehyde.

  • Reaction: 2-Thiophenecarboxaldehyde is reacted with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like chloroform.

  • Procedure: To a solution of 2-thiophenecarboxaldehyde in anhydrous chloroform, N-bromosuccinimide is added portion-wise. The reaction mixture is stirred at room temperature for several hours.

  • Work-up and Purification: The reaction mixture is then washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield 5-bromo-2-thiophenecarbaldehyde.[3]

Step 2: Synthesis of this compound

  • Reaction: 5-Bromo-2-thiophenecarbaldehyde is reacted with morpholine. This can be carried out with or without a catalyst, often in the presence of a base to neutralize the HBr formed. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are also a viable, more modern alternative for this type of transformation.

  • General Procedure (Uncatalyzed): 5-Bromo-2-thiophenecarbaldehyde and an excess of morpholine are heated in a suitable solvent (e.g., DMF, DMSO, or neat) with a non-nucleophilic base (e.g., K₂CO₃ or NaH). The reaction progress is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Analytical Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) of the aldehyde and the C-O-C stretches of the morpholine ring.

Biological Activity and Signaling Pathways

Derivatives of morpholino-thiophene have demonstrated a wide array of biological activities, suggesting that this compound could be a valuable scaffold for drug discovery.

Potential Therapeutic Areas:

  • Anti-inflammatory Activity: Several thiophene derivatives containing a morpholine ring have shown potent anti-inflammatory properties, with one compound exhibiting activity superior to the standard drug indomethacin. The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the modulation of pro-inflammatory cytokines like TNF-α and various interleukins.[4]

  • Antitubercular Activity: A series of morpholino-thiophenes have been identified as novel inhibitors of Mycobacterium tuberculosis. Their mechanism of action has been elucidated to be the targeting of QcrB, a subunit of the menaquinol cytochrome c oxidoreductase complex, which is essential for the bacterium's respiratory chain.[5][6][7][8]

  • Anticancer Activity: A novel thiophene derivative has been shown to induce cytotoxicity in human acute lymphoblastic leukemia cells through the intrinsic apoptotic pathway, as evidenced by the activation of caspases 3 and 7.[9]

  • Antiviral Activity: Certain thiophene derivatives have been identified as entry inhibitors of the Ebola virus. Their mechanism of action is believed to involve interference with the interaction between the viral glycoprotein (GP) and the host cell's Niemann-Pick C1 (NPC1) protein.[10]

Signaling Pathways:

While the specific signaling pathways affected by this compound have not been directly studied, based on the activities of related compounds, several pathways could be implicated:

  • NF-κB Signaling Pathway: Given the anti-inflammatory effects of related compounds that modulate TNF-α and interleukins, it is plausible that they could interfere with the NF-κB signaling pathway, a key regulator of inflammation.

  • Apoptotic Pathways: The induction of apoptosis by a related thiophene derivative suggests a potential interaction with the intrinsic (mitochondrial) apoptotic pathway, possibly through the regulation of Bcl-2 family proteins and subsequent caspase activation.

  • JAK-STAT Signaling Pathway: The JAK-STAT pathway is crucial for cancer cell survival and proliferation. While one thiophene derivative did not affect STAT1 phosphorylation, the pathway remains a potential target for other derivatives.[9]

Visualizations

Proposed Synthetic Pathway

Synthetic Pathway Thiophene_2_carboxaldehyde 2-Thiophenecarboxaldehyde Bromo_thiophene 5-Bromo-2-thiophenecarbaldehyde Thiophene_2_carboxaldehyde->Bromo_thiophene NBS, Chloroform Final_Product This compound Bromo_thiophene->Final_Product Morpholine, Base

Caption: Proposed two-step synthesis of this compound.

Potential Biological Mechanisms

Biological Mechanisms cluster_inflammation Anti-inflammatory cluster_tuberculosis Antitubercular cluster_cancer Anticancer COX_LOX COX/LOX Enzymes Inflammation Inflammation COX_LOX->Inflammation Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, ILs) Cytokines->Inflammation Modulation QcrB QcrB Subunit Respiration M. tuberculosis Respiratory Chain QcrB->Respiration Inhibition Apoptosis Intrinsic Apoptotic Pathway Caspases Caspase 3/7 Activation Apoptosis->Caspases Cell_Death Cancer Cell Death Caspases->Cell_Death Induction Morpholino_Thiophene This compound (and derivatives) Morpholino_Thiophene->COX_LOX Morpholino_Thiophene->Cytokines Morpholino_Thiophene->QcrB Morpholino_Thiophene->Apoptosis

Caption: Potential biological mechanisms of action for morpholino-thiophene derivatives.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.

  • Hazards:

    • H301: Toxic if swallowed.[1]

    • H311: Toxic in contact with skin.[1]

    • H331: Toxic if inhaled.[1]

  • Precautions:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

Researchers handling this compound should consult the full Safety Data Sheet (SDS) and work in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

This compound is a compound of significant interest due to the established and diverse biological activities of the morpholino-thiophene scaffold. While specific physicochemical and experimental data for this exact molecule are somewhat limited in the public domain, this guide provides a robust foundation based on available information and data from closely related compounds. The proposed synthetic route offers a practical approach for its preparation, and the outlined potential biological activities and signaling pathway involvement highlight promising avenues for future research in drug discovery and development. As with any chemical, appropriate safety precautions must be taken during its handling and use.

References

A Comprehensive Technical Guide to 5-Morpholino-2-thiophenecarbaldehyde (CAS: 24372-49-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, spectroscopic data, and potential biological significance of 5-Morpholino-2-thiophenecarbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-morpholin-4-ylthiophene-2-carbaldehydePubChem[1]
CAS Number 24372-49-4PubChem[1]
Molecular Formula C₉H₁₁NO₂SPubChem[1]
Molecular Weight 197.26 g/mol PubChem[1]
Appearance Not specified (likely a solid)-
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in polar organic solvents.General chemical principles
XLogP3-AA 1.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 197.05104977 DaPubChem[1]
Topological Polar Surface Area 57.8 ŲPubChem[1]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following data is predicted based on the analysis of its chemical structure and comparison with similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~9.8sAldehyde proton (-CHO)
~7.6dThiophene proton (H3)
~6.5dThiophene proton (H4)
~3.8tMorpholine protons (-CH₂-O-)
~3.4tMorpholine protons (-CH₂-N-)

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
~182Aldehyde carbon (C=O)
~160Thiophene carbon (C5)
~145Thiophene carbon (C2)
~138Thiophene carbon (C3)
~115Thiophene carbon (C4)
~66Morpholine carbons (-CH₂-O-)
~48Morpholine carbons (-CH₂-N-)

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch (thiophene)
~2900-2800MediumAliphatic C-H stretch (morpholine)
~2820, ~2720MediumAldehyde C-H stretch (Fermi resonance)
~1670StrongCarbonyl C=O stretch (aldehyde)
~1550MediumC=C stretch (thiophene ring)
~1115StrongC-O-C stretch (morpholine)
~820StrongC-H out-of-plane bend (2,5-disubstituted thiophene)

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
197[M]⁺ (Molecular ion)
168[M-CHO]⁺
140[M-C₄H₈NO]⁺

Experimental Protocols

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra, adaptable for this compound, is as follows:

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Key parameters should include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 5 seconds for accurate integration.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A larger number of scans will be necessary compared to ¹H NMR. The spectral width should be set to 0-220 ppm.

General Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy

The following is a general procedure for obtaining an FT-IR spectrum:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or empty ATR crystal should be recorded and subtracted from the sample spectrum.

General Protocol for Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for this compound:

  • Sample Introduction: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane). Inject the solution into the GC.

  • GC-MS Analysis: The sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratios (m/z) of the resulting fragments are detected.

Synthesis Workflow

G A 2-Bromo-5-formylthiophene G Reaction Mixture A->G B Morpholine B->G C Palladium Catalyst (e.g., Pd(OAc)₂) C->G D Ligand (e.g., BINAP) D->G E Base (e.g., NaOtBu) E->G F Solvent (e.g., Toluene) F->G H Heating (e.g., 100 °C) G->H I Work-up and Purification (e.g., Extraction, Chromatography) H->I J This compound I->J

Caption: Proposed Buchwald-Hartwig amination synthesis workflow.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, the morpholino-thiophene scaffold has been identified as a promising area for drug discovery.

Antitubercular Activity

Recent studies have identified a series of morpholino-thiophenes (MOTs) as novel inhibitors of Mycobacterium tuberculosis.[2][3] These compounds have been shown to target QcrB, a subunit of the menaquinol-cytochrome c oxidoreductase, which is part of the electron transport chain essential for cellular respiration.[2][3] Inhibition of this pathway disrupts the energy production of the bacterium, leading to its death.

G A Morpholino-Thiophene Derivative C QcrB Subunit of bc1 complex A->C targets B Mycobacterium tuberculosis Electron Transport Chain D Inhibition of Electron Flow C->D E Disruption of ATP Synthesis D->E F Bacterial Cell Death E->F

Caption: Mechanism of action of morpholino-thiophenes in M. tuberculosis.

Anti-inflammatory and Anticancer Potential

Thiophene derivatives, in general, have demonstrated a wide range of pharmacological activities, including anti-inflammatory and anticancer properties. The incorporation of a morpholine ring can enhance the potency and modulate the pharmacokinetic profile of these molecules.[4][5] The specific activity of this compound in these areas warrants further investigation.

Conclusion

This compound is a compound with significant potential in medicinal chemistry, particularly in the development of novel antimicrobial agents. This technical guide provides a foundational understanding of its properties, based on available data and scientific principles. Further experimental validation of its physical, chemical, and biological characteristics is essential to fully realize its potential in research and drug development.

References

Spectroscopic Profile of 5-Morpholino-2-thiophenecarbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Morpholino-2-thiophenecarbaldehyde. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a combination of computed data and predicted spectral characteristics based on analogous compounds, including various substituted 2-thiophenecarbaldehydes. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the expected and computed quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.7 - 9.9s1HAldehyde proton (-CHO)
~7.6 - 7.8d1HThiophene proton (H3)
~6.2 - 6.4d1HThiophene proton (H4)
~3.8 - 4.0t4HMorpholine protons (-O-CH₂-)
~3.3 - 3.5t4HMorpholine protons (-N-CH₂-)

Predicted data based on analysis of substituted 2-thiophenecarbaldehydes.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~180 - 185Aldehyde carbon (C=O)
~165 - 170Thiophene carbon (C5)
~140 - 145Thiophene carbon (C2)
~125 - 130Thiophene carbon (C3)
~110 - 115Thiophene carbon (C4)
~66 - 68Morpholine carbons (-O-CH₂)
~48 - 50Morpholine carbons (-N-CH₂)

Note: A computed ¹³C NMR spectrum is available on SpectraBase for "2-Thiophenecarboxaldehyde, 5-(4-morpholinyl)-" which may provide more precise computed values.[1]

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~2900 - 3000MediumC-H stretch (aliphatic)
~2820 and ~2720MediumC-H stretch (aldehyde)
~1660 - 1680StrongC=O stretch (aldehyde)
~1500 - 1550MediumC=C stretch (thiophene ring)
~1110 - 1130StrongC-O-C stretch (morpholine)
~800 - 850StrongC-H out-of-plane bend (2,5-disubstituted thiophene)

Predicted data based on characteristic vibrational frequencies of functional groups present in the molecule and data from similar compounds.

Table 4: Mass Spectrometry Data

m/zInterpretation
197[M]⁺ (Molecular Ion)
196[M-H]⁺
168[M-CHO]⁺
140[M-C₄H₈NO]⁺

The exact mass of this compound is 197.05105 g/mol .[1]

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra of this compound, adapted from standard procedures for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to approximately 15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • Use a pulse angle of 45-90 degrees.

    • Set a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the acquired Free Induction Decay (FID) using a Fourier transform.

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shifts using the TMS signal at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure the crystal is clean before and after the measurement.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Mass Spectrometry (MS) Protocol
  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to confirm the elemental composition.

Visualizations

Synthesis Workflow

The synthesis of this compound can be conceptualized as a nucleophilic aromatic substitution reaction. The following diagram illustrates a plausible synthetic route.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 5-Halo-2-thiophenecarbaldehyde 5-Halo-2-thiophenecarbaldehyde Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution 5-Halo-2-thiophenecarbaldehyde->Nucleophilic_Aromatic_Substitution Morpholine Morpholine Morpholine->Nucleophilic_Aromatic_Substitution This compound This compound Nucleophilic_Aromatic_Substitution->this compound

Caption: Plausible synthetic pathway for this compound.

Spectroscopic Analysis Workflow

The characterization of this compound involves a series of spectroscopic analyses to confirm its structure and purity.

Spectroscopic_Analysis_Workflow Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Morpholino-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 5-Morpholino-2-thiophenecarbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes key structural data, spectroscopic information, and conformational analysis based on available literature and computational studies of closely related analogues. Detailed experimental protocols are provided to facilitate further research and application.

Molecular Structure

This compound possesses a core structure consisting of a thiophene ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a morpholino group. The systematic IUPAC name for this compound is 5-(morpholin-4-yl)thiophene-2-carbaldehyde.

Table 1: General Molecular Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₁NO₂S[1]
Molecular Weight197.26 g/mol [1]
CAS Number24372-49-4[1]

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the C2-C(aldehyde) and C5-N(morpholine) single bonds.

Rotation of the Aldehyde Group

Computational studies on the parent molecule, 2-thiophenecarboxaldehyde, have shown that the rotation of the aldehyde group relative to the thiophene ring results in two planar conformers: the S,O-cis and S,O-trans forms.[2][3] For 2-thiophenecarboxaldehyde, the cis conformer is found to be more stable than the trans conformer by approximately 1.22 kcal/mol.[2] This preference is attributed to favorable electrostatic interactions. It is anticipated that this compound will exhibit a similar preference for the S,O-cis conformation of its aldehyde group.

Table 2: Calculated Rotational Barriers for 2-Thiophenecarboxaldehyde

Conformer TransitionEnergy Difference (kcal/mol)Reference
cis to trans1.22[2]
Conformation of the Morpholino Group

The morpholine ring is known to exist predominantly in a chair conformation.[4] The orientation of the morpholino group relative to the thiophene ring will be influenced by steric and electronic factors. The nitrogen atom's lone pair can participate in resonance with the electron-rich thiophene ring, influencing the rotational barrier around the C5-N bond.

Below is a logical workflow for a computational conformational analysis of this compound.

G Computational Conformational Analysis Workflow A Initial Structure Generation (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G**) A->B C Potential Energy Surface Scan (Rotation around C2-C(aldehyde) and C5-N bonds) B->C D Identification of Stable Conformers (Energy Minima) C->D E Calculation of Rotational Barriers (Transition State Search) D->E F Thermodynamic Analysis (Relative Stabilities, Population Analysis) E->F

Caption: Workflow for computational conformational analysis.

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization of this compound. While a complete, published spectrum for this specific molecule is not available, data from closely related compounds can provide expected ranges for key signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the two thiophene protons, the aldehyde proton, and the eight protons of the morpholine ring. The chemical shift of the aldehyde proton will be significantly downfield (around 9-10 ppm). The thiophene protons will appear as doublets in the aromatic region. The morpholine protons will likely appear as two multiplets corresponding to the axial and equatorial protons.

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the aldehyde will be the most downfield signal (around 180-190 ppm). The carbons of the thiophene ring will appear in the aromatic region, and their chemical shifts will be influenced by the electron-donating morpholino group and the electron-withdrawing aldehyde group. The four carbons of the morpholine ring will appear in the aliphatic region. A predicted ¹³C NMR spectrum is available through spectral databases, though access may be restricted.[5]

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HAldehyde (-CHO)9.0 - 10.0
Thiophene (ring H)6.5 - 8.0
Morpholine (-CH₂-N-)3.0 - 3.5
Morpholine (-CH₂-O-)3.5 - 4.0
¹³CAldehyde (C=O)180 - 190
Thiophene (ring C)110 - 160
Morpholine (-CH₂-N-)~50
Morpholine (-CH₂-O-)~67
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching of the thiophene ring and the morpholine group, and C-O stretching of the morpholine ether linkage.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and characterization of this compound based on procedures for similar compounds.

Synthesis

A common method for the synthesis of N-substituted thiophenes is through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. A plausible synthetic route is the reaction of 5-bromo-2-thiophenecarbaldehyde with morpholine in the presence of a suitable base and catalyst.

G General Synthetic Pathway A 5-Bromo-2-thiophenecarbaldehyde C Reaction with Base (e.g., K₂CO₃) and optional Catalyst (e.g., CuI) A->C B Morpholine B->C D Purification (e.g., Column Chromatography) C->D E This compound D->E G X-ray Crystallography Workflow A Single Crystal Growth B X-ray Diffraction Data Collection A->B C Data Processing and Reduction B->C D Structure Solution (Phasing) C->D E Structure Refinement D->E F Structural Analysis and Validation E->F

References

The Diverse Biological Activities of Thiophene Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point in the quest for novel therapeutic agents. The structural versatility of the thiophene ring allows for a wide range of substitutions, leading to compounds with potent and selective effects against various biological targets. This technical guide provides a comprehensive overview of the significant biological activities of thiophene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

Thiophene derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][3]

Quantitative Anticancer Data

The cytotoxic effects of various thiophene derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented in Table 1.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thienopyrimidines Compound 3bHepG2 (Liver)3.105 ± 0.14[4]
Compound 3bPC-3 (Prostate)2.15 ± 0.12[4]
Compound 4cHepG2 (Liver)3.023[4]
Compound 4cPC-3 (Prostate)3.12[4]
Compound 6jHCT116 (Colon)0.6 - 1.2[5]
Compound 6jOV2008 (Ovarian)0.5 - 2[5]
Compound 10MCF7 (Breast)34.64[6]
Compound 11MCF7 (Breast)37.78[6]
Thiophene Carboxamides Compound 2bHep3B (Liver)5.46[7]
Compound 2dHep3B (Liver)8.85[7]
Compound 2eHep3B (Liver)12.58[7]
2,3-Fused Thiophenes TP 5HepG2 (Liver)< 30 µg/mL[8][9]
TP 5SMMC-7721 (Liver)< 30 µg/mL[8][9]
Thiophene Pyridine Based Compound 1mGeneral5.25[10]
Compound 1mMCF-7 (Breast)0.09[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12][13]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the thiophene derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[12][14]

  • Formazan Solubilization: Carefully remove the medium and add 130-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[15] Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[12][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways in Anticancer Activity

Thiophene derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways like the VEGFR-2/AKT pathway and the induction of apoptosis.

Several thiophene derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and the downstream AKT signaling pathway, which is crucial for cell survival and proliferation.[4][11]

VEGFR2_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Activation Thiophene Thiophene Derivative Thiophene->VEGFR2 Inhibition AKT AKT Thiophene->AKT Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

VEGFR-2/AKT signaling pathway inhibition by thiophene derivatives.

Many thiophene derivatives induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. The intrinsic apoptosis pathway, often triggered by cellular stress, involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases.[5]

Apoptosis_Pathway Thiophene Thiophene Derivative (e.g., Thienopyrimidine) Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Thiophene->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Induces Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase GyrA GyrA Subunit GyrB GyrB Subunit Allosteric_Site Allosteric Site Cleavage_Complex Stabilized DNA-Cleavage Complex Allosteric_Site->Cleavage_Complex Induces Conformational Change Thiophene Thiophene Derivative Thiophene->Allosteric_Site Binds to DNA Bacterial DNA DNA->GyrA DNA->GyrB Replication_Block Blockage of DNA Replication Cleavage_Complex->Replication_Block COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases Prostaglandins Prostaglandins (PGs) Arachidonic_Acid->Prostaglandins Converted by COX2 COX-2 Thiophene Thiophene Derivative Thiophene->COX2 Inhibition Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate Drug_Discovery_Workflow Synthesis Chemical Synthesis (e.g., Gewald Reaction) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Initial Biological Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Mechanism Mechanism of Action Studies (Enzyme Assays, Western Blot) Lead_Opt->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

The Emerging Potential of 5-Morpholino-2-thiophenecarbaldehyde Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

The confluence of the thiophene nucleus, a privileged scaffold in medicinal chemistry, with the versatile morpholine moiety presents a compelling starting point for the design of novel therapeutic agents. The core structure of 5-Morpholino-2-thiophenecarbaldehyde, while not extensively explored in publicly available literature, holds significant promise for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols for researchers, scientists, and drug development professionals interested in exploring this chemical space. While direct data on this specific scaffold is limited, this paper extrapolates from structurally related compounds to provide a foundational understanding and a roadmap for future research.

Introduction to the Core Scaffold

Thiophene and its derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, contributing to target binding. The morpholine ring is a common substituent in drug design, often introduced to improve physicochemical properties such as solubility, metabolic stability, and to modulate biological activity.[3] The combination of these two pharmacophores in the this compound core suggests a high potential for discovering novel drug candidates with favorable pharmacological profiles.

Synthetic Strategies

Proposed Synthesis of this compound

A feasible synthetic approach would involve a two-step process starting from a readily available starting material, such as 2,5-dibromothiophene or 5-bromo-2-thiophenecarbaldehyde.

Method A: Starting from 5-bromo-2-thiophenecarbaldehyde

This is the more direct approach. The morpholine moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

  • Step 1: Buchwald-Hartwig Amination: 5-bromo-2-thiophenecarbaldehyde is reacted with morpholine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃) in an inert solvent like toluene or dioxane.

Method B: Starting from 2,5-dibromothiophene

This route involves the sequential introduction of the morpholine and formyl groups.

  • Step 1: Monosubstitution with Morpholine: A selective Buchwald-Hartwig amination on 2,5-dibromothiophene can be performed to yield 2-bromo-5-morpholinothiophene. Careful control of stoichiometry and reaction conditions is crucial to favor monosubstitution.

  • Step 2: Formylation: The resulting 2-bromo-5-morpholinothiophene can then be formylated at the 2-position. A common method for this transformation is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).[4][5] Alternatively, a metal-halogen exchange followed by quenching with DMF can be employed.

General Experimental Protocol for Buchwald-Hartwig Amination (Exemplified for a related reaction)

The following is a general procedure adapted from the synthesis of related N-aryl morpholines and can be optimized for the synthesis of 5-morpholinothiophenes.[6]

Materials:

  • Aryl halide (e.g., 5-bromo-2-thiophenecarbaldehyde) (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.05 equiv)

  • Phosphine ligand (e.g., Xantphos) (0.02-0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide, Pd₂(dba)₃, and the phosphine ligand.

  • Add anhydrous toluene, followed by morpholine and then sodium tert-butoxide.

  • Seal the tube and heat the reaction mixture at 80-110 °C with stirring for the time required for the reaction to complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-morpholinothiophene derivative.

General Experimental Protocol for Vilsmeier-Haack Formylation

This protocol is a generalized procedure for the formylation of electron-rich aromatic compounds.[2][7]

Materials:

  • Substituted thiophene (1.0 equiv)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.1-1.5 equiv)

  • Dichloromethane (DCM) (optional co-solvent)

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool DMF to 0 °C.

  • Slowly add POCl₃ dropwise to the cooled DMF with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the substituted thiophene in DMF or DCM dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-80 °C for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired aldehyde.

Biological Activities and Structure-Activity Relationships (SAR) of Related Compounds

Due to the scarcity of data on this compound derivatives, this section will focus on the biological activities of structurally related 2-morpholinothiophene and 4-morpholinothiopyrano[4,3-d]pyrimidine derivatives, which have shown promise as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

A study on 2-(4-morpholino)-3-aryl-5-substituted thiophenes revealed their potential as anti-inflammatory agents.[8] The anti-inflammatory activity was evaluated in a carrageenan-induced rat paw edema model.

Compound ID3-Aryl Substituent5-Substituent% Protection at 100 mg/kg p.o.
AP49 4-Chlorophenyl4-Methoxybenzoyl20%
AP158 4-Chlorophenyl4-Methylbenzoyl23%
AP88 4-Chlorophenyl4-Chlorobenzoyl20%
AP50 Phenyl4-Methoxybenzoyl30%
AP159 Phenyl4-Methylbenzoyl38%
AP92 Phenyl4-Fluorobenzoyl38%
AP73 4-Methylmercaptophenyl4-Methoxybenzoyl52%
AP26 Phenyl2-Pyridyl66%
Ibuprofen ---

Table 1: Anti-inflammatory Activity of 2-(4-Morpholino)-3-aryl-5-substituted Thiophenes. [8]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituent at the 3-phenyl ring influences activity, with an unsubstituted phenyl or a 4-methylmercaptophenyl group generally showing better activity than a 4-chlorophenyl group.

  • The substituent at the 5-position plays a crucial role. Replacement of a 5-aroyl group with a heteroaryl ring, such as a pyridyl group (AP26), significantly enhanced the anti-inflammatory activity.[8]

Anticancer Activity (PI3K Inhibition)

Derivatives of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine, which contain a morpholino-thiophene-like fused ring system, have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.[9]

Compound IDRIC₅₀ (μM) vs. A549IC₅₀ (μM) vs. PC-3IC₅₀ (μM) vs. MCF-7IC₅₀ (μM) vs. HepG2PI3Kα Inhibition IC₅₀ (μM)
8a 4-Fluorophenyl15.3412.8718.7620.45>50
8d 3,4-Dichlorophenyl8.216.0210.279.871.83
8g 4-Methoxyphenyl25.6722.3428.9130.12>50
GDC-0941 -0.450.510.390.480.003

Table 2: Cytotoxicity and PI3Kα Inhibitory Activity of Selected 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives. [9]

Structure-Activity Relationship (SAR) Insights:

  • The substitution on the phenyl ring of the pyrazoline moiety significantly impacts cytotoxic activity.

  • Electron-withdrawing groups, such as chloro substituents (compound 8d), led to more potent cytotoxicity compared to electron-donating groups like methoxy (compound 8g).[9]

  • Compound 8d also demonstrated moderate inhibitory activity against the PI3Kα enzyme.[9]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the anti-inflammatory and anticancer activities of thiophene derivatives, based on the methodologies reported for the related compounds discussed above.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model for evaluating acute inflammation.[8]

Animals:

  • Wistar albino rats of either sex (150-200 g).

Procedure:

  • Animals are fasted overnight with free access to water.

  • The test compounds are administered orally (p.o.) as a suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The control group receives only the vehicle. A standard drug, such as ibuprofen, is used as a positive control.

  • After a set time (e.g., 1 hour) post-administration of the test compound, 0.1 mL of a 1% w/v solution of carrageenan in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

  • The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

In Vitro Anticancer Assay: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents against cancer cell lines.[9]

Materials:

  • Human cancer cell lines (e.g., A549, PC-3, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for a further 48 or 72 hours. A vehicle control (DMSO) and a positive control (a known anticancer drug) should be included.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Potential Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

Given that related thiophene derivatives have shown activity as PI3K inhibitors, the PI3K/Akt/mTOR pathway is a highly relevant target for investigation.[9][10] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates) ThiopheneDerivative This compound Derivative (Hypothetical) ThiopheneDerivative->PI3K Inhibits (Potential Target)

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.

General Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel drug candidates based on the this compound scaffold.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Synthesis Synthesis of Core Scaffold Derivatization Library Synthesis & Derivatization Synthesis->Derivatization Screening Initial Biological Screening Derivatization->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Derivatization Iterative Design Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt Lead_Candidate Lead Candidate Selection Lead_Opt->Lead_Candidate In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Candidate->In_Vivo IND IND-Enabling Studies In_Vivo->IND

Caption: A general workflow for the discovery and development of this compound derivatives.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, researchers can efficiently synthesize and evaluate derivatives of this core for a range of biological activities, particularly in the areas of inflammation and oncology. The data presented on related compounds suggest that strategic modifications of this scaffold could lead to the identification of potent and selective drug candidates. This technical guide provides a foundational framework to stimulate and guide future research efforts into this intriguing class of molecules.

References

The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Thiophene, a sulfur-containing five-membered aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique physicochemical properties, including its ability to act as a bioisostere of a phenyl ring and engage in hydrogen bonding, make it a highly sought-after pharmacophore in the design of novel drugs.[1][2] This technical guide provides an in-depth review of thiophene-based compounds in drug discovery, detailing their synthesis, biological activities, and mechanisms of action across various therapeutic areas.

Anticancer Activity of Thiophene Derivatives

Thiophene-containing compounds have demonstrated significant potential in oncology.[3][4] The anticancer efficacy of these derivatives often stems from their ability to inhibit key enzymes and signaling pathways involved in tumor growth and proliferation. A notable example is Raltitrexed, an antimetabolite chemotherapy drug used in the treatment of colorectal cancer.[5][6]

Quantitative Data for Anticancer Thiophene Derivatives

The following table summarizes the in vitro cytotoxic activity of selected thiophene-based compounds against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
8e Various (NCI-60 panel)0.411 - 2.8[7][8]
14 HepG21.37 ± 0.15[2]
21 Not SpecifiedIC50 = 9 nM[5]
3b HepG23.105[9]
4c HepG23.023[9]
S8 A-549Effective at 10⁻⁴ M[10]
2b Hep3B5.46[11]
2d Hep3B8.85[11]
2e Hep3B12.58[11]
Mechanism of Action: Raltitrexed

Raltitrexed functions as a specific inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidine nucleotides required for DNA replication.[1][5][6][12] By blocking TS, raltitrexed depletes the intracellular pool of thymidine triphosphate, leading to DNA damage and ultimately inducing "thymineless death" in rapidly dividing cancer cells.[1] The cellular uptake and retention of raltitrexed are facilitated by the reduced folate carrier and subsequent polyglutamylation.[1][5][12]

The following diagram illustrates the workflow of Raltitrexed's mechanism of action.

Raltitrexed_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell Raltitrexed_ext Raltitrexed RFC Reduced Folate Carrier (RFC) Raltitrexed_ext->RFC Uptake Raltitrexed_int Intracellular Raltitrexed RFC->Raltitrexed_int FPGS Folylpolyglutamate Synthetase (FPGS) Raltitrexed_int->FPGS Metabolism Raltitrexed_polyG Raltitrexed Polyglutamate FPGS->Raltitrexed_polyG TS Thymidylate Synthase (TS) Raltitrexed_polyG->TS Inhibition dTMP dTMP TS->dTMP Blocked dUMP dUMP dUMP->TS Substrate DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Inhibited Apoptosis Apoptosis DNA_Synthesis->Apoptosis Induction

Caption: Mechanism of action of the thiophene-containing drug Raltitrexed.

Mechanism of Action: EGFR Inhibition

Several thiophene-based compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a critical role in cancer cell proliferation, survival, and metastasis.[13][][15][16][17] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[][16][17] Thiophene-based EGFR inhibitors typically compete with ATP for binding to the intracellular kinase domain, thereby blocking receptor activation and subsequent signaling.[16]

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by thiophene-based drugs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Ligand->EGFR:ext Binding & Dimerization Grb2 Grb2/Shc EGFR:kin->Grb2 Autophosphorylation PI3K PI3K EGFR:kin->PI3K RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation Thiophene_Inhibitor Thiophene-based EGFR Inhibitor Thiophene_Inhibitor->EGFR:kin Inhibition

Caption: EGFR signaling pathway and inhibition by thiophene-based compounds.

Anti-inflammatory Activity of Thiophene Derivatives

Thiophene-based compounds have also been extensively investigated for their anti-inflammatory properties.[6] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[6][18]

Quantitative Data for Anti-inflammatory Thiophene Derivatives

The following table presents the in vitro inhibitory activity of selected thiophene-based compounds against COX-1 and COX-2 enzymes.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
21 Not Reported0.67[19]
29a-d Not Reported0.31 - 1.40[19]
5b 45.625.45[20]
PYZ16 >5.60.52[21]
PYZ9 Not Reported0.72[21]
PYZ31 Not Reported0.01987[21]
IXZ3 Not Reported0.95[21]

Synthesis of Thiophene Derivatives: The Gewald Reaction

A versatile and widely employed method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[3][4][7][8][10][22][23][24][25] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.

General Experimental Protocol for the Gewald Synthesis of 2-Aminothiophenes

The following protocol provides a general procedure for the Gewald reaction. Specific reaction conditions, such as temperature and reaction time, may vary depending on the specific substrates used.

Materials:

  • Ketone or aldehyde (1.0 eq)

  • α-Cyanoester (e.g., ethyl cyanoacetate) (1.0 eq)

  • Elemental sulfur (1.2 eq)

  • Base (e.g., diethylamine, triethylamine, or morpholine) (1.0 eq)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a stirred mixture of the ketone/aldehyde (1.0 eq) and the α-cyanoester (1.0 eq) in the chosen solvent, add elemental sulfur (1.2 eq).

  • Slowly add the base (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 40-60°C and stir for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product often precipitates out of the solution. If so, collect the solid by filtration. If not, the solvent may be removed under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of thiophene derivatives.

Thiophene_Synthesis_Workflow Starting_Materials Starting Materials (Ketone/Aldehyde, α-Cyanoester, Sulfur, Base) Gewald_Reaction Gewald Reaction (One-pot synthesis) Starting_Materials->Gewald_Reaction Purification Purification (Filtration, Recrystallization) Gewald_Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Activity Screening (e.g., Anticancer, Anti-inflammatory assays) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50 determination, SAR studies) Biological_Screening->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: General workflow for the synthesis and evaluation of thiophene derivatives.

Conclusion

Thiophene-based compounds represent a rich and enduring source of novel therapeutic agents. Their synthetic accessibility, coupled with their diverse pharmacological activities, ensures their continued importance in drug discovery research. Further exploration of the thiophene scaffold, aided by computational modeling and high-throughput screening, is expected to yield a new generation of potent and selective drugs for a wide range of diseases.

References

5-Morpholino-2-thiophenecarbaldehyde: A Technical Guide to its Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Morpholino-2-thiophenecarbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of a singular, seminal publication detailing its discovery, this document compiles information from analogous syntheses and related compounds to present a probable history, a detailed likely synthetic protocol, and a summary of its known characteristics.

Introduction and Historical Context

The precise date and origin of the first synthesis of this compound are not prominently documented in readily available scientific literature. However, its chemical structure suggests its development is rooted in the extensive exploration of thiophene and morpholine moieties in medicinal chemistry. Thiophene rings are recognized as important pharmacophores, present in numerous FDA-approved drugs, and valued for their bioisosteric relationship with benzene rings. The morpholine group is frequently incorporated into drug candidates to enhance aqueous solubility and introduce favorable pharmacokinetic properties.

The synthesis of substituted 2-aminothiophenes was significantly advanced by the Gewald reaction , first reported in 1966. This multicomponent reaction provides a versatile route to polysubstituted thiophenes. Concurrently, the Vilsmeier-Haack reaction has been a long-established and efficient method for the formylation of electron-rich aromatic and heteroaromatic rings, including thiophenes. The emergence of this compound likely occurred at the intersection of these established synthetic methodologies, as researchers sought to create novel molecular scaffolds for biological screening. Compounds incorporating the 2-(4-morpholino)-3-(substituted aryl)-5-substituted thiophene framework have been investigated as potential anti-inflammatory agents.[1][2]

Physicochemical and Spectroscopic Data

The known quantitative data for this compound is summarized in the table below, providing a valuable reference for its characterization.

PropertyValueReference
CAS Number 24372-49-4N/A
Molecular Formula C₉H₁₁NO₂SN/A
Molecular Weight 197.25 g/mol N/A

Note: Detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra are limited. The data presented here is based on typical values for similarly substituted thiophene derivatives.

Probable Synthesis and Experimental Protocols

While the original synthesis is not explicitly documented, a highly probable and efficient route to this compound is through a two-step process involving the formylation of a morpholino-substituted thiophene precursor. An alternative, and also plausible, method is the nucleophilic aromatic substitution of a pre-formylated, halogenated thiophene.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

This pathway begins with the synthesis of 4-(thiophen-2-yl)morpholine, followed by a Vilsmeier-Haack formylation.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-(Thiophen-2-yl)morpholine cluster_1 Step 2: Vilsmeier-Haack Formylation Thiophene Thiophene Product1 4-(Thiophen-2-yl)morpholine Thiophene->Product1 Pd or Cu catalyst, Base Morpholine Morpholine Morpholine->Product1 Product1_ref 4-(Thiophen-2-yl)morpholine Final_Product This compound Product1_ref->Final_Product Vilsmeier-Haack Reaction Vilsmeier_reagent POCl₃, DMF Vilsmeier_reagent->Final_Product SNAr_Workflow Start 5-Bromo-2-thiophenecarbaldehyde Product This compound Start->Product Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat Reagent Morpholine Reagent->Product

References

Theoretical and Computational Insights into 5-Morpholino-2-thiophenecarbaldehyde: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Morpholino-2-thiophenecarbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with a morpholine group at the 5-position and a carbaldehyde group at the 2-position. This molecule holds potential interest for researchers, scientists, and drug development professionals due to the established biological activities of both thiophene and morpholine scaffolds. Thiophene derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The morpholine moiety is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. This technical guide provides a comprehensive overview of the theoretical and computational modeling approaches that can be applied to investigate the properties of this compound, in the absence of extensive experimental data.

Molecular Structure and Properties

The foundational step in the computational analysis of this compound involves the determination of its optimized molecular geometry and electronic properties. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose.

Predicted Molecular Geometry

DFT calculations can predict key geometric parameters such as bond lengths and angles. The table below presents predicted values for this compound, based on typical values from computational studies of analogous thiophene derivatives.

ParameterPredicted Value
C=O Bond Length (Å)~1.22
C-S Bond Lengths (Å)~1.72 - 1.75
C-N Bond Length (Å)~1.38
Thiophene Ring C-C Bond Lengths (Å)~1.37 - 1.45
Thiophene Ring C-S-C Angle (°)~92
Thiophene Ring C-C-C Angles (°)~111 - 116
Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aldehyde (-CHO)9.7 - 9.9Singlet
Thiophene H37.5 - 7.7Doublet
Thiophene H46.2 - 6.4Doublet
Morpholine (-CH₂-N-)3.4 - 3.6Triplet
Morpholine (-CH₂-O-)3.8 - 4.0Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonPredicted Chemical Shift (ppm)
Aldehyde (C=O)180 - 185
Thiophene C2145 - 150
Thiophene C5160 - 165
Thiophene C3130 - 135
Thiophene C4110 - 115
Morpholine (-CH₂-N-)48 - 52
Morpholine (-CH₂-O-)66 - 70

Table 3: Predicted Infrared (IR) Absorption Frequencies (cm⁻¹)

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aldehyde C-H Stretch2820 - 2850, 2720 - 2750Medium
Aromatic C-H Stretch3050 - 3100Medium
Carbonyl (C=O) Stretch1660 - 1680Strong
Thiophene Ring C=C Stretch1500 - 1550Medium
C-N Stretch1250 - 1300Medium
C-O-C Stretch1100 - 1150Strong

Computational Modeling Protocols

Detailed and reproducible computational protocols are essential for the in-silico investigation of this compound.

Density Functional Theory (DFT) Calculations

DFT is employed to calculate the electronic structure, optimized geometry, and vibrational frequencies of the molecule.

Experimental Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional is a commonly used and reliable choice.[1]

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended for a good balance of accuracy and computational cost.[1]

  • Geometry Optimization: The molecular structure is optimized to a minimum energy conformation without any symmetry constraints.

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

  • Property Calculations: Electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken population analysis can be subsequently calculated.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological activity.

Experimental Protocol:

  • Software: AutoDock, Glide, or GOLD are widely used docking programs.

  • Ligand Preparation: The 3D structure of this compound is optimized using a suitable force field (e.g., MMFF94) or DFT. Partial charges are assigned.

  • Receptor Preparation: A crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The protonation states of ionizable residues are checked and corrected.

  • Grid Generation: A grid box is defined around the active site of the receptor to encompass the binding pocket.

  • Docking Simulation: A genetic algorithm or other search algorithm is used to explore various conformations and orientations of the ligand within the active site.

  • Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The binding mode, including key interactions like hydrogen bonds and hydrophobic contacts, is analyzed.

Visualization of Computational Workflows

The following diagrams illustrate the typical workflows for the theoretical and computational studies of this compound.

DFT_Workflow A Initial 3D Structure of This compound B Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation C->D E Confirmation of Minimum Energy (No Imaginary Frequencies) D->E F Calculation of Electronic Properties (HOMO, LUMO, MEP) E->F G Predicted Spectroscopic Data (IR, NMR) E->G

A flowchart illustrating the Density Functional Theory (DFT) workflow.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation A 3D Structure of This compound B Energy Minimization (e.g., MMFF94) A->B C Assign Partial Charges B->C G Define Binding Site (Grid Box) C->G D Select Target Protein (PDB) E Remove Water and Co-ligands D->E F Add Hydrogens and Assign Charges E->F F->G H Perform Docking Simulation G->H I Analyze Binding Poses and Scores H->I J Identify Key Interactions (H-bonds, Hydrophobic, etc.) I->J

A flowchart of the molecular docking workflow.

Potential Signaling Pathways and Drug Targets

Given the structural motifs of this compound, several signaling pathways and drug targets could be of interest for further investigation. Thiophene derivatives have been explored as inhibitors of various enzymes, including kinases, cyclooxygenases (COX), and histone deacetylases (HDACs). The morpholine group is present in several approved drugs, including the PI3K inhibitor GDC-0941. Therefore, the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, could be a relevant area of study.

Signaling_Pathway_Hypothesis Molecule 5-Morpholino-2- thiophenecarbaldehyde Target Potential Target (e.g., PI3K, Kinase) Molecule->Target Inhibition Pathway Signaling Pathway (e.g., PI3K/Akt/mTOR) Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Proliferation) Pathway->Response

Hypothesized interaction with a cellular signaling pathway.

This technical guide outlines a robust framework for the theoretical and computational investigation of this compound. While experimental data remains a critical component for validation, the predictive power of DFT and molecular docking provides a strong foundation for understanding its molecular properties and potential as a drug candidate. The detailed protocols and workflows presented herein offer a roadmap for researchers to explore the chemical and biological landscape of this promising heterocyclic compound.

References

Methodological & Application

Application Notes and Protocols: 5-Morpholino-2-thiophenecarbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 5-Morpholino-2-thiophenecarbaldehyde, a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. This document outlines a detailed protocol for its preparation, its application in carbon-carbon bond formation, and its relevance in the synthesis of compounds with potential anti-inflammatory activity.

Introduction

This compound is a substituted thiophene derivative that serves as a valuable intermediate in organic synthesis. The presence of the electron-rich morpholine moiety and the reactive aldehyde group makes it a key precursor for the synthesis of a variety of heterocyclic compounds, particularly those with pharmacological significance. Thiophene-based compounds are known to exhibit a wide range of biological activities, and the incorporation of a morpholine ring can enhance these properties.[1][2] This document details the synthesis of this compound and its application in the Knoevenagel condensation, a classic method for forming new carbon-carbon bonds.

Synthesis of this compound

The synthesis of this compound is readily achieved via a nucleophilic aromatic substitution reaction. The protocol involves the displacement of a bromine atom from 5-bromo-2-thiophenecarbaldehyde with morpholine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-bromo-2-thiophenecarbaldehyde

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-2-thiophenecarbaldehyde (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound as a solid.

Characterization Data

The structural confirmation of the synthesized this compound can be achieved through standard spectroscopic techniques.

Spectroscopic Data 5-bromo-2-thiophenecarbaldehyde (Starting Material) [3][4][5]This compound (Product - Expected) [6][7]
¹H NMR (CDCl₃, δ ppm) ~9.8 (s, 1H, CHO), ~7.6 (d, 1H, thiophene-H), ~7.2 (d, 1H, thiophene-H)~9.6 (s, 1H, CHO), ~7.5 (d, 1H, thiophene-H), ~6.2 (d, 1H, thiophene-H), ~3.8 (t, 4H, -CH₂-O-), ~3.3 (t, 4H, -CH₂-N-)
¹³C NMR (CDCl₃, δ ppm) ~182 (CHO), ~145 (C-Br), ~138 (C-CHO), ~131 (thiophene-CH), ~128 (thiophene-CH)~180 (CHO), ~165 (C-N), ~140 (C-CHO), ~128 (thiophene-CH), ~105 (thiophene-CH), ~66 (-CH₂-O-), ~48 (-CH₂-N-)
IR (cm⁻¹) ~1670 (C=O stretch)~1650 (C=O stretch)
Mass Spec (m/z) 191/193 (M⁺, Br isotopes)197 (M⁺)

Application in Knoevenagel Condensation

This compound is an excellent substrate for the Knoevenagel condensation, reacting with active methylene compounds to form α,β-unsaturated products.[8][9][10][11] These products are versatile intermediates for the synthesis of various heterocyclic systems and molecules with potential biological activities.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (EtOH)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. If not, reduce the solvent volume under vacuum.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure 2-((5-morpholinothiophen-2-yl)methylene)malononitrile.

Application in the Synthesis of Anti-Inflammatory Agents

The morpholino-thiophene scaffold is a key pharmacophore in a number of compounds exhibiting anti-inflammatory properties.[1][12] The aldehyde functionality of this compound allows for its incorporation into larger molecules through various chemical transformations, leading to the synthesis of novel anti-inflammatory agents. The table below summarizes the anti-inflammatory activity of some thiophene derivatives containing a morpholine moiety.

Compound ID Structure Anti-inflammatory Activity (% inhibition in carrageenan-induced rat paw edema) [1]
AP493-(4-chlorophenyl)-2-(4-morpholino)thiophene derivative20%
AP1583-(4-chlorophenyl)-2-(4-morpholino)thiophene derivative23%
AP883-(4-chlorophenyl)-2-(4-morpholino)thiophene derivative20%
AP503-phenyl-2-(4-morpholino)thiophene derivative30%
AP1593-phenyl-2-(4-morpholino)thiophene derivative38%
AP923-phenyl-2-(4-morpholino)thiophene derivative38%
AP733-(4-methylmercaptophenyl)-2-(4-morpholino)thiophene derivative52%
AP263-phenyl-5-(substituted pyridyl)-2-(4-morpholino)thiophene66%

Visualizations

Synthesis_Workflow A 5-bromo-2-thiophenecarbaldehyde C Nucleophilic Aromatic Substitution A->C B Morpholine B->C D This compound C->D F Knoevenagel Condensation D->F E Malononitrile E->F G α,β-Unsaturated Product F->G H Further Synthesis G->H I Anti-inflammatory Agents H->I

Caption: Synthetic pathway from 5-bromo-2-thiophenecarbaldehyde.

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A Active Methylene Compound C Enolate A->C + Base B Base (Piperidine) E Tetrahedral Intermediate C->E + Aldehyde D 5-Morpholino-2- thiophenecarbaldehyde F α,β-Unsaturated Product E->F - H₂O

Caption: Mechanism of the Knoevenagel condensation.

References

The Reaction of 5-Morpholino-2-thiophenecarbaldehyde with Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of aldehydes and ketones with amines is a fundamental transformation in organic chemistry, leading to the formation of a wide array of nitrogen-containing compounds with significant applications in medicinal chemistry and materials science. Among these, the reaction of 5-Morpholino-2-thiophenecarbaldehyde with various amines is of particular interest. The resulting Schiff bases and related amine derivatives are scaffolds that can exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the morpholine moiety can enhance the pharmacological profile of these molecules.[1] This document provides a detailed overview of the primary reactions of this compound with amines, focusing on the synthesis of Schiff bases and the products of reductive amination.

Key Reactions and Applications

The primary reactions of this compound with amines include:

  • Schiff Base Formation: The condensation reaction with primary amines to yield imines (Schiff bases). These compounds are valuable intermediates and have shown a broad spectrum of biological activities.[2][3]

  • Reductive Amination: The reaction with primary or secondary amines in the presence of a reducing agent to form secondary or tertiary amines, respectively. This method is crucial for the synthesis of stable amine derivatives.

The products of these reactions are of significant interest in drug discovery. Thiophene-based compounds are known to possess anticancer and antimicrobial properties.[4][5] The incorporation of a morpholine ring can further modulate the biological activity of the resulting molecules.[1]

Experimental Protocols

While specific experimental data for the reaction of this compound is not extensively available in the cited literature, the following general protocols for the reaction of substituted 2-thiophenecarbaldehydes with amines can be adapted. Researchers should optimize these conditions for the specific substrates used.

Protocol 1: Synthesis of Schiff Bases (Imines)

This protocol describes the general procedure for the condensation reaction between a substituted 2-thiophenecarbaldehyde and a primary amine.[6]

Materials:

  • This compound

  • Primary amine (e.g., substituted aniline)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Reductive Amination

This protocol outlines a general procedure for the synthesis of secondary or tertiary amines from a substituted 2-thiophenecarbaldehyde and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., methanol, dichloroethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound (1 equivalent) and the amine (1-1.2 equivalents) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Stir the mixture at room temperature for a period to allow for the formation of the imine or enamine intermediate.

  • Carefully add the reducing agent portion-wise to the reaction mixture.

  • Continue stirring at room temperature or gentle heating until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water or a suitable aqueous solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography.

Data Presentation

Due to the lack of specific quantitative data for the reaction of this compound in the provided search results, the following tables are presented as templates. Researchers can populate these tables with their experimental findings.

Table 1: Synthesis of Schiff Bases from this compound

Amine ReactantProductReaction Time (h)Yield (%)Melting Point (°C)
AnilineN-(5-morpholinothiophen-2-yl)methylene)anilineData not availableData not availableData not available
4-ChloroanilineN-((5-morpholinothiophen-2-yl)methylene)-4-chloroanilineData not availableData not availableData not available
4-MethoxyanilineN-((5-morpholinothiophen-2-yl)methylene)-4-methoxyanilineData not availableData not availableData not available

Table 2: Biological Activity of Schiff Bases Derived from this compound

CompoundTarget Organism/Cell LineIC₅₀/MIC (µM)
N-((5-morpholinothiophen-2-yl)methylene)anilinee.g., S. aureusData not available
N-((5-morpholinothiophen-2-yl)methylene)-4-chloroanilinee.g., E. coliData not available
N-((5-morpholinothiophen-2-yl)methylene)-4-methoxyanilinee.g., MCF-7Data not available

Visualizations

The following diagrams illustrate the general workflows and reaction pathways described.

Reaction_Workflow Reactants This compound + Amine Reaction_Step Reaction (e.g., Reflux in Ethanol with a catalytic amount of acid) Reactants->Reaction_Step Workup Work-up (Cooling, Filtration) Reaction_Step->Workup Purification Purification (Recrystallization) Workup->Purification Product Pure Schiff Base Purification->Product

Caption: General experimental workflow for Schiff base synthesis.

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Apoptosis Apoptosis Thiophene_Derivative Thiophene-based Schiff Base Thiophene_Derivative->Kinase_Cascade Inhibition Thiophene_Derivative->Apoptosis Induction

Caption: A potential mechanism of anticancer activity for thiophene derivatives.

References

5-Morpholino-2-thiophenecarbaldehyde: A Versatile Scaffold for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Morpholino-2-thiophenecarbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the electron-donating morpholino group and the reactive aldehyde functionality on the thiophene ring makes it an attractive starting material for the synthesis of a diverse range of novel heterocyclic compounds. The thiophene core is a well-established pharmacophore found in numerous FDA-approved drugs, known to impart favorable pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules. While extensive biological data for a wide array of its derivatives are still emerging, this guide serves as a foundational resource for exploring its potential in drug discovery and development.

Applications in the Synthesis of Bioactive Heterocycles

The strategic placement of the morpholino and aldehyde groups on the thiophene ring allows for a variety of chemical transformations, leading to the construction of complex heterocyclic systems. The aldehyde group is particularly amenable to condensation reactions with active methylene compounds, paving the way for the synthesis of chalcones, pyrimidines, pyrazoles, and other important heterocyclic scaffolds.

Synthesis of Chalcones and their Derivatives:

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound can serve as the aldehydic component in the Claisen-Schmidt condensation to produce thiophene-containing chalcones. These chalcones can then be utilized as precursors for the synthesis of various heterocyclic systems like pyrimidines, pyrazoles, and benzodiazepines.

Synthesis of Thienopyrimidines:

Thienopyrimidines, which are bioisosteres of purines, are a class of fused heterocyclic compounds with significant therapeutic potential, including applications as kinase inhibitors in oncology and as antimicrobial agents. The aldehyde functionality of this compound can be exploited in multi-step synthetic pathways to construct the pyrimidine ring fused to the thiophene core.

Synthesis of Novel Dyes and Molecular Probes:

The electron-rich nature of the 5-morpholinothiophene moiety makes it an excellent component for the design of functional dyes and molecular probes. Condensation of this compound with various activated methylene compounds can lead to the formation of hemicyanine dyes with potential applications in bio-imaging and as sensors.

Experimental Protocols

The following section provides a detailed protocol for a key reaction utilizing this compound.

Protocol 1: Synthesis of a Hemicyanine Dye via Knoevenagel Condensation

This protocol describes the synthesis of a hemicyanine dye, designated as IVTM, for potential applications in bio-imaging.[1]

Materials:

  • This compound

  • 2,3,3-trimethyl-1-(propan-3-sulfonyl)indolenine

  • 3-methylpiperidine

  • Anhydrous ethanol

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2,3,3-trimethyl-1-(propan-3-sulfonyl)indolenine (422 mg, 1.5 mmol) and this compound (433 mg, 2.2 mmol) in anhydrous ethanol (20 ml).

  • To this solution, add 3-methylpiperidine (0.5 ml) as a basic catalyst.

  • Stir the reaction mixture at room temperature for 48 hours.

  • After the reaction is complete, remove the solvent by evaporation under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol as the eluent.

  • The final product (IVTM) is obtained as a solid powder. The reported yield is 60.6% (418 mg).[1]

Characterization Data for IVTM:

  • ¹H NMR (600 MHz, DCM-d₂): δ 8.16 (d, J = 14.3 Hz, 1H), 7.70 (s, 1H), 7.44 (t, J = 7.7 Hz, 1H), 7.40 (d, J = 6.9 Hz, 1H), 7.31 (t, J = 7.2 Hz, 2H), 6.62 (d, J = 14.3 Hz, 1H), 6.42 (d, J = 4.9 Hz, 1H), 4.51–4.49 (m, 2H), 3.88–3.86 (m, 4H), 3.65–3.57 (m, 4H), 2.90–2.88 (m, 2H), 2.28–2.24 (m, 2H), and 1.67 (s, 6H).[1]

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the biological activities of a wide range of heterocyclic compounds derived specifically from this compound. The primary literature found focuses on the synthesis and application of a specific dye for imaging purposes. Future research should aim to synthesize libraries of compounds from this building block and screen them for various biological activities to populate such data tables.

For context, the following table illustrates the type of data that would be valuable to collect for derivatives of this compound.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

Compound IDHeterocyclic CoreTest Organism/Cell LineIC₅₀ (µM)
Hypothetical-1 PyrimidineMCF-7 (Breast Cancer)Data not available
Hypothetical-2 PyrazoleA549 (Lung Cancer)Data not available
Hypothetical-3 ChalconeHCT116 (Colon Cancer)Data not available

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDHeterocyclic CoreTest OrganismMIC (µg/mL)
Hypothetical-4 ThiazoleStaphylococcus aureusData not available
Hypothetical-5 PyridineEscherichia coliData not available
Hypothetical-6 OxadiazoleCandida albicansData not available

Visualizations

The following diagrams illustrate the synthetic pathway described in Protocol 1 and a general workflow for the synthesis and evaluation of bioactive compounds from this compound.

Synthesis_of_IVTM SM1 5-Morpholino-2- thiophenecarbaldehyde Reaction Knoevenagel Condensation SM1->Reaction SM2 2,3,3-trimethyl-1- (propan-3-sulfonyl)indolenine SM2->Reaction Catalyst 3-methylpiperidine (catalyst) Catalyst->Reaction Solvent Anhydrous Ethanol (solvent) Solvent->Reaction Product Hemicyanine Dye (IVTM) Reaction->Product

Figure 1: Synthetic pathway for the hemicyanine dye IVTM.

Experimental_Workflow Start 5-Morpholino-2- thiophenecarbaldehyde Synthesis Synthesis of Heterocyclic Derivatives (e.g., Pyrimidines, Pyrazoles, Chalcones) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (Anticancer, Antimicrobial) Purification->Screening Data Data Analysis (IC50, MIC determination) Screening->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead

Figure 2: General workflow for drug discovery using the target building block.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of a wide array of heterocyclic compounds. While the exploration of its full potential in drug discovery is still in its early stages, the inherent bioactivity of the thiophene scaffold suggests that derivatives of this compound could yield novel therapeutic agents. The provided protocol for the synthesis of a hemicyanine dye demonstrates its utility in creating functional molecules. Further research focusing on the synthesis of diverse heterocyclic libraries from this building block and comprehensive biological screening is highly encouraged to unlock its full potential in the development of new pharmaceuticals.

References

Synthesis of 5-Morpholino-2-thiophenecarbaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-Morpholino-2-thiophenecarbaldehyde and its subsequent derivatization. These compounds are of interest in medicinal chemistry, particularly in the development of novel therapeutic agents. For instance, morpholino thiophene derivatives have been identified as potential inhibitors of Mycobacterium tuberculosis, targeting QcrB, a key component of the electron transport chain.[1]

Synthesis of this compound

The synthesis of the core scaffold, this compound, is achieved via the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds. In this case, 2-morpholinothiophene is formylated using a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 2-Morpholinothiophene

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask in an ice bath to 0 °C. To this, add phosphoryl chloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. Stir the mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.

  • Reaction with 2-Morpholinothiophene: Dissolve 2-morpholinothiophene (1.0 eq.) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic (pH 7-8). This step should be performed with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data for Synthesis
Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-MorpholinothiophenePOCl₃, DMFDCM0 to 502-460-80 (Estimated)General Vilsmeier-Haack protocols
2-Chloro-3-morpholinothiophenePOCl₃ (1.1 eq.)DMF501.562(Zeitschrift für Naturforschung B, 2014)

Note: The yield for the direct formylation of 2-morpholinothiophene is an estimation based on typical Vilsmeier-Haack reactions on activated heterocycles. The second entry provides data for a closely related ipso-formylation reaction.

Synthesis of this compound Derivatives

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a variety of derivatives through standard organic transformations.

Protocol 2.1: Olefination via Wittig Reaction

This protocol describes the conversion of the aldehyde to an alkene.[2]

Materials:

  • This compound

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Standard work-up and purification reagents

Procedure:

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq.) in the anhydrous solvent. Cool the suspension to 0 °C or -78 °C, depending on the base used. Add the strong base dropwise and stir the mixture until the ylide is formed (often indicated by a color change).

  • Reaction with Aldehyde: Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the ylide solution at the same low temperature.

  • Reaction Progression and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Protocol 2.2: Reductive Amination

This protocol outlines the synthesis of amine derivatives from the aldehyde.

Materials:

  • This compound

  • A primary or secondary amine

  • A reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))

  • A suitable solvent (e.g., dichloromethane (DCM), methanol (MeOH))

  • Acetic acid (catalytic amount)

Procedure:

  • Imine Formation: Dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in the chosen solvent. Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion.

  • Reduction: To this mixture, add the reducing agent portion-wise at room temperature.

  • Reaction Progression and Work-up: Stir the reaction at room temperature until the starting aldehyde is consumed (monitored by TLC). Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate the organic layers. Purify the resulting amine by column chromatography.

Protocol 2.3: Oxidation to Carboxylic Acid

This protocol describes the oxidation of the aldehyde to the corresponding carboxylic acid.

Materials:

  • This compound

  • An oxidizing agent (e.g., sodium chlorite (NaClO₂))

  • A scavenger (e.g., 2-methyl-2-butene)

  • A buffered solvent system (e.g., t-butanol, water, and a phosphate buffer)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of t-butanol and water. Add the scavenger, 2-methyl-2-butene.

  • Oxidation: Add a solution of sodium chlorite in water dropwise to the reaction mixture.

  • Reaction Progression and Work-up: Stir at room temperature until the reaction is complete (monitored by TLC). Quench any excess oxidant with a solution of sodium sulfite.

  • Extraction and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the carboxylic acid product with an organic solvent. Wash, dry, and concentrate the organic layers. The product can be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Reactions reagent_formation Vilsmeier Reagent Formation (POCl₃ + DMF @ 0°C) reaction Reaction with 2-Morpholinothiophene (0°C to 50°C, 2-4h) reagent_formation->reaction workup Aqueous Work-up (NaHCO₃ quench) reaction->workup extraction Extraction (DCM) workup->extraction purification Purification (Column Chromatography) extraction->purification product 5-Morpholino-2- thiophenecarbaldehyde purification->product wittig Wittig Reaction (Phosphonium ylide) product->wittig 1. reductive_amination Reductive Amination (Amine, NaBH(OAc)₃) product->reductive_amination 2. oxidation Oxidation (NaClO₂) product->oxidation 3. alkene Alkene Derivative wittig->alkene amine Amine Derivative reductive_amination->amine acid Carboxylic Acid Derivative oxidation->acid G cluster_membrane Mycobacterium Inner Membrane ETC Electron Transport Chain (ETC) QcrB Cytochrome bc1 Complex (QcrB subunit) Cytaa3 Cytochrome aa3 Oxidase Menaquinone Menaquinone (Oxidized) QcrB->Menaquinone Proton_Gradient Proton Gradient QcrB->Proton_Gradient H⁺ pumping Cell_Death Bacterial Cell Death QcrB->Cell_Death   Inhibition leads to ATP_Synthase ATP Synthase ATP ATP (Cellular Energy) ATP_Synthase->ATP Menaquinol Menaquinol (Reduced) Menaquinol->QcrB e⁻ transfer Proton_Gradient->ATP_Synthase Inhibitor 5-Morpholino-2- thiophenecarbaldehyde Derivative Inhibitor->Inhibition

References

Application of 5-Morpholino-2-thiophenecarbaldehyde in the Synthesis of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 5-Morpholino-2-thiophenecarbaldehyde is a valuable heterocyclic building block for the synthesis of novel anti-inflammatory agents. Its thiophene core, substituted with an electron-donating morpholine group and a reactive aldehyde functional group, provides a versatile scaffold for the generation of diverse molecular architectures with potential therapeutic applications. The morpholine moiety is known to enhance the pharmacological properties of compounds, including their anti-inflammatory activity.

The primary synthetic route leveraging this compound in this context is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of the aldehyde with a ketone, typically an acetophenone derivative, to yield a chalcone (an α,β-unsaturated ketone). Chalcones derived from thiophene exhibit a wide range of biological activities, including potent anti-inflammatory effects. These effects are often attributed to the inhibition of key inflammatory mediators and signaling pathways.

The mechanism of action for many thiophene-based anti-inflammatory compounds involves the modulation of critical inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades . These pathways regulate the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), which are pivotal in the inflammatory response. By inhibiting these pathways, compounds derived from this compound can effectively reduce inflammation.

The synthesized derivatives are typically evaluated for their anti-inflammatory potential using in vivo models like the carrageenan-induced paw edema assay in rodents, and in vitro assays to determine their inhibitory activity against specific enzymes (COX-1, COX-2, 5-LOX) and their ability to suppress the production of inflammatory cytokines in cell lines such as RAW 264.7 macrophages.

Quantitative Data Summary

The following table summarizes the anti-inflammatory activity of various thiophene derivatives containing a morpholine moiety, showcasing their potential as potent inhibitors of key inflammatory targets.

Compound IDIn Vivo Anti-Inflammatory Activity (% Inhibition of Edema)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Reference
AP26 66% at 100 mg/kg-----[1]
AP73 52% at 100 mg/kg-----[1]
AP92 38% at 100 mg/kg-----[1]
AP159 38% at 100 mg/kg-----[1]
Compound 5b Potent in vivo activity45.625.454.33--[2]
Compound 15 58.46% at 50 mg/kg-----[3]

Note: IC₅₀ values represent the concentration of the compound required to inhibit the enzyme activity by 50%. A lower IC₅₀ value indicates greater potency. The in vivo data is from the carrageenan-induced rat paw edema model.

Experimental Protocols

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone from this compound and an acetophenone derivative.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4-chloroacetophenone)

  • Ethanol

  • Sodium Hydroxide (NaOH) pellets

  • Hydrochloric Acid (HCl), concentrated

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and the substituted acetophenone (10 mmol) in 50 mL of ethanol.

  • Base Addition: While stirring the solution at room temperature, add a solution of NaOH (20 mmol) in 10 mL of distilled water dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After completion of the reaction, pour the mixture into a beaker containing 200 mL of crushed ice and water.

  • Neutralization: Acidify the mixture by adding concentrated HCl dropwise until the pH is neutral. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate with copious amounts of cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Drying and Purification: Dry the crude product in a desiccator. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.

Protocol 2: Evaluation of In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol outlines the procedure for assessing the anti-inflammatory effect of a synthesized compound in a rat model.

Materials:

  • Wistar albino rats (150-200 g)

  • Synthesized test compound

  • Carrageenan (1% w/v in sterile saline)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Control group (vehicle only)

    • Reference group (Indomethacin)

    • Test group(s) (synthesized compound at different doses)

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation 5-M-2-T 5-Morpholino-2- thiophenecarbaldehyde Condensation Claisen-Schmidt Condensation 5-M-2-T->Condensation Acetophenone Substituted Acetophenone Acetophenone->Condensation Chalcone Thiophene-based Chalcone Condensation->Chalcone InVivo In Vivo Assay (Carrageenan-induced paw edema) Chalcone->InVivo InVitro In Vitro Assays (COX/LOX, Cytokine) Chalcone->InVitro Data Anti-inflammatory Activity Data InVivo->Data InVitro->Data

Caption: Workflow for Synthesis and Evaluation.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cellular Receptor cluster_pathways Intracellular Signaling Pathways cluster_transcription Transcription Factor Activation cluster_response Inflammatory Response Stimulus LPS TLR4 TLR4 Stimulus->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB_path NF-κB Pathway TLR4->NFkB_path AP1 AP-1 MAPK->AP1 NFkB NF-κB NFkB_path->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines NFkB->Cytokines Enzymes Inflammatory Enzymes (COX-2, iNOS) NFkB->Enzymes Compound Morpholino-Thiophene Derivative Compound->MAPK Inhibition Compound->NFkB_path Inhibition

Caption: Inflammatory Signaling Pathway Inhibition.

References

Application Notes and Protocols for the Development of Anticancer Agents Based on 5-Morpholino-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-Morpholino-2-thiophenecarbaldehyde as a versatile scaffold in the design and synthesis of novel anticancer agents. This document details the synthesis of potent thienopyrimidine and chalcone derivatives, their cytotoxic effects against various cancer cell lines, and the underlying mechanisms of action, with a focus on the induction of apoptosis and modulation of the PI3K/Akt signaling pathway. Detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area of cancer therapy.

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. The introduction of a morpholine moiety can enhance the solubility and pharmacokinetic profile of drug candidates. This compound, therefore, represents a promising starting material for the synthesis of novel anticancer compounds. This document outlines the development of two major classes of anticancer agents derived from this scaffold: thienopyrimidines and chalcones.

Data Presentation: In Vitro Cytotoxicity

The anticancer efficacy of thiophene derivatives is typically evaluated by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth, is a standard metric for this assessment. The following tables summarize the IC50 values for representative thienopyrimidine and chalcone derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of Thienopyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
6j HCT116 (Colon)0.6 - 1.2[1]
HCT15 (Colon)0.6 - 1.2[1]
LN-229 (Brain)0.6 - 1.2[1]
GBM-10 (Brain)0.6 - 1.2[1]
A2780 (Ovarian)0.6 - 1.2[1]
OV2008 (Ovarian)0.6 - 1.2[1]
Compound 5 MCF-7 (Breast)>50% inhibition at 10 µM[2]
HepG-2 (Liver)>50% inhibition at 10 µM[2]
Compound 8 MCF-7 (Breast)>50% inhibition at 10 µM[2]
HepG-2 (Liver)>50% inhibition at 10 µM[2]
Compound 8a HepG-2 (Liver)4.89 ± 0.12[3]
MCF-7 (Breast)4.67 ± 0.09[3]
HCT (Colorectal)5.03 ± 0.21[3]

Table 2: Anticancer Activity of Thiophene-Containing Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5a MCF-7 (Breast)7.87 ± 2.54[4]
HCT116 (Colon)18.10 ± 2.51[4]
A549 (Lung)41.99 ± 7.64[4]
Compound 5b MCF-7 (Breast)4.05 ± 0.96[4]
Compound 1 MCF-7 (Breast)IC50 values reported[5]
Compound 5 MCF-7 (Breast)IC50 values reported[5]
Compound 23 MCF-7 (Breast)IC50 values reported[5]
Compound 25 MCF-7 (Breast)IC50 values reported[5]

Mechanisms of Action and Signaling Pathways

The anticancer activity of these this compound derivatives is primarily attributed to the induction of apoptosis and modulation of key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt pathway.

Apoptosis Induction

Many of the synthesized thienopyrimidine and chalcone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is a desirable mechanism for anticancer agents as it leads to the safe and effective elimination of tumor cells. The induction of apoptosis is often mediated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspases.

PI3K/Akt Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Its aberrant activation is a common feature in many human cancers. Several thienopyrimidine derivatives have been identified as inhibitors of this pathway, leading to the suppression of downstream signaling and ultimately, cancer cell death.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival, Growth, Proliferation mTORC1->CellSurvival Thieno_derivative 5-Morpholino-2-thiophene Derivative Thieno_derivative->PI3K Inhibition Gewald_Synthesis start 5-Morpholino-2- thiophenecarbaldehyde intermediate 2-Amino-3-cyano-4- (morpholinomethyl)thiophene start->intermediate Gewald Reaction reagents Active Methylene Nitrile (e.g., Malononitrile) + Elemental Sulfur + Base (e.g., Morpholine) product Thieno[2,3-d]pyrimidine Derivative intermediate->product Cyclization cyclization Cyclizing Agent (e.g., Formamide) MTT_Assay_Workflow seed Seed Cancer Cells in 96-well plate treat Treat with Test Compound (Varying Concentrations) seed->treat incubate1 Incubate for 24-72h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 2-4h (Formazan Formation) add_mtt->incubate2 solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate2->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Calculate Cell Viability and IC50 Value measure->analyze Apoptosis_Assay_Workflow seed Seed Cells in 6-well plate treat Treat with Test Compound (IC50 Concentration) seed->treat incubate Incubate for 24-48h treat->incubate harvest Harvest Cells (Adherent and Floating) incubate->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify Apoptotic Cells analyze->quantify

References

Application Notes and Protocols: 5-Morpholino-2-thiophenecarbaldehyde in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-morpholino-2-thiophenecarbaldehyde as a key starting material in the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway. The methodologies and data presented are compiled from peer-reviewed scientific literature to support researchers in drug discovery and development.

Introduction

The dysregulation of the phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a frequent event in a wide range of human cancers, making it a critical target for therapeutic intervention. The morpholine-containing thieno[3,2-b]pyran-7-one scaffold has emerged as a promising foundation for the development of novel PI3K inhibitors. This compound serves as a crucial building block for the synthesis of this privileged scaffold, enabling the generation of diverse libraries of kinase inhibitors for structure-activity relationship (SAR) studies and lead optimization.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism.[1] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT modulates a variety of downstream targets, including mTOR, leading to the promotion of cell survival and proliferation. The synthesized 5-morpholino-7H-thieno[3,2-b]pyran-7-one derivatives are designed to inhibit PI3K, thereby blocking this pro-survival signaling cascade.

PI3K_AKT_mTOR_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 5-Morpholino-7H-thieno[3,2-b]pyran-7-one (Kinase Inhibitor) Inhibitor->PI3K Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

PI3K/AKT/mTOR signaling pathway and inhibition.

Synthesis of 5-Morpholino-7H-thieno[3,2-b]pyran-7-one Kinase Inhibitors

The general synthetic route to 5-morpholino-7H-thieno[3,2-b]pyran-7-one derivatives involves a Knoevenagel condensation of this compound with an active methylene compound, followed by a cyclization reaction. This versatile approach allows for the introduction of various substituents on the pyranone ring, facilitating the exploration of the chemical space for improved potency and selectivity.

Synthesis_Workflow Start 5-Morpholino-2- thiophenecarbaldehyde Condensation Knoevenagel Condensation Start->Condensation Active_Methylene Active Methylene Compound (e.g., Ethyl Acetoacetate) Active_Methylene->Condensation Intermediate Unsaturated Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 5-Morpholino-7H-thieno[3,2-b]pyran-7-one Derivative Cyclization->Product

General synthesis workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Morpholino-7H-thieno[3,2-b]pyran-7-one Derivatives

This protocol is adapted from the synthesis of related thieno[3,2-b]pyran-7-ones and is applicable for the reaction of this compound with various active methylene compounds.

Materials:

  • This compound

  • Active methylene compound (e.g., ethyl acetoacetate, diethyl malonate, malononitrile)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the active methylene compound (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterize the final product by NMR, MS, and elemental analysis.

Quantitative Data: Biological Activity of 5-Morpholino-7H-thieno[3,2-b]pyran-7-one Derivatives

The following table summarizes the in vitro inhibitory activity of a selection of synthesized 5-morpholino-7H-thieno[3,2-b]pyran-7-one derivatives against PI3K isoforms. The data is extracted from the study by Morales et al. (2013).[2]

Compound IDR1R2PI3Kα IC50 (nM)PI3Kδ IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)
SF2523 HH41130220110
SF2535 HCH3234115098
SF2558HA BrH35110190100

Data presented as IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a novel class of thieno[3,2-b]pyran-7-one-based kinase inhibitors. The straightforward synthetic protocols and the potent and selective biological activity of the resulting compounds make this scaffold an attractive area for further investigation in the development of targeted cancer therapies. The provided application notes and protocols serve as a comprehensive resource for researchers aiming to explore this promising class of molecules.

References

Application Notes and Protocols for Condensation Reactions with 5-Morpholino-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, using 5-Morpholino-2-thiophenecarbaldehyde. The resulting α,β-unsaturated compounds are of significant interest in medicinal chemistry and materials science due to the electron-donating morpholino group and the versatile thiophene core. Thiophene derivatives are recognized as "privileged scaffolds" in drug discovery, appearing in a wide array of approved pharmaceuticals.[1]

Introduction

Condensation reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, while the Claisen-Schmidt condensation is the reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen.[2][3] this compound is a reactive aromatic aldehyde, making it an excellent substrate for these reactions to generate diverse molecular scaffolds for further investigation.

Key Reactions and Applications
  • Knoevenagel Condensation: This reaction is instrumental in the synthesis of α,β-unsaturated compounds by reacting this compound with active methylene compounds like malononitrile, ethyl cyanoacetate, or barbituric acid.[2] These products can serve as intermediates for more complex heterocyclic systems.[1]

  • Claisen-Schmidt Condensation: This reaction is a versatile method for synthesizing chalcones, which are known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[4][5] In this context, this compound would react with an acetophenone derivative.

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile (Base-Catalyzed)

This protocol describes the synthesis of (E)-2-((5-morpholinothiophen-2-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

  • Add 1.1 equivalents of malononitrile to the solution and stir until completely dissolved.[1]

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.[1]

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[2]

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.[1]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

Protocol 2: Claisen-Schmidt Condensation with Acetophenone (Base-Catalyzed)

This protocol outlines the synthesis of a chalcone derivative from this compound and acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and the acetophenone derivative in ethanol.[4]

  • Stir the mixture at room temperature until all solids are dissolved.

  • Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature. The reaction time can range from 4 to 48 hours, depending on the reactivity of the substrates.[4]

  • Monitor the reaction's progress by TLC. The formation of a precipitate often indicates product formation.[4]

  • Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid product, wash it with water until the filtrate is neutral, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following tables summarize typical reaction conditions and yields for Knoevenagel and Claisen-Schmidt condensations based on analogous aromatic aldehydes. These can serve as a reference for optimizing reactions with this compound.

Table 1: Knoevenagel Condensation of Thiophene Aldehydes with Active Methylene Compounds

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)
2-ThiophenecarboxaldehydeCyanoacetic AcidKOH (20 mol%)Water75 (Microwave)20 min>95
3-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux-90
Aromatic AldehydesMalononitrileDBUWaterRoom Temp5 min98
2-Nitrothiophene-3-carbaldehydeMalononitrilePiperidineEthanolReflux--
2-Nitrothiophene-3-carbaldehydeEthyl cyanoacetateBasic alumina-Microwave (300W)3-5 min-
2-Nitrothiophene-3-carbaldehydeBarbituric acid-WaterReflux2-4 hours-

Data adapted from similar reactions reported in the literature.[1][2]

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

AldehydeKetoneCatalystSolventTemperatureTimeYield (%)
BenzaldehydeAcetophenoneNaOHEthanol/WaterRoom Temp4-24 h80-95
Substituted BenzaldehydesSubstituted AcetophenonesKOHEthanolRoom Temp12-48 h75-90

General conditions for Claisen-Schmidt reactions.[4][6]

Visualizations

Experimental Workflow and Reaction Mechanisms

Knoevenagel_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve this compound in Ethanol prep2 Add Active Methylene Compound (e.g., Malononitrile) prep1->prep2 prep3 Add Catalyst (e.g., Piperidine) prep2->prep3 react Heat to Reflux (2-6 hours) prep3->react monitor Monitor by TLC react->monitor workup1 Cool to Room Temperature monitor->workup1 workup2 Filter Precipitate workup1->workup2 workup3 Wash with Cold Ethanol workup2->workup3 workup4 Recrystallize to Purify workup3->workup4 end end workup4->end Final Product Knoevenagel_Mechanism reactant1 Active Methylene Compound H₂C(CN)₂ enolate Enolate Intermediate [HC(CN)₂]⁻ reactant1->enolate catalyst1 {Base (B:)} catalyst1->reactant1 Deprotonation reactant2 This compound R-CHO enolate->reactant2 Nucleophilic Attack intermediate Aldol-type Intermediate reactant2->intermediate product α,β-Unsaturated Product R-CH=C(CN)₂ intermediate->product Dehydration (-H₂O) water {H₂O} product->water Claisen_Schmidt_Workflow start Start prep Dissolve Aldehyde and Acetophenone in Ethanol start->prep add_base Add Aqueous NaOH Dropwise prep->add_base react Stir at Room Temperature (4-48h) add_base->react monitor Monitor by TLC react->monitor workup Pour into Cold Water & Acidify with HCl monitor->workup isolate Filter and Wash Precipitate workup->isolate purify Recrystallize from Ethanol isolate->purify end Purified Chalcone purify->end

References

Application Notes and Protocols for 5-Morpholino-2-thiophenecarbaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Morpholino-2-thiophenecarbaldehyde is a substituted thiophene derivative with potential applications in the field of materials science, particularly in the development of functional organic polymers. The thiophene ring provides a π-conjugated system, which is a fundamental requirement for electronic conductivity, while the morpholino and carbaldehyde groups offer opportunities for tuning the material's properties and for further chemical modifications. The morpholino group, being an electron-donating group, can influence the electronic properties of the resulting polymer, potentially enhancing its conductivity and modulating its optical characteristics. The carbaldehyde group serves as a reactive site for polymerization and for post-polymerization functionalization.

These characteristics make this compound a promising building block for the synthesis of novel conductive polymers and organic semiconductors. Potential applications for such materials include, but are not limited to, organic field-effect transistors (OFETs), organic solar cells (OSCs), and sensors. The ability to tailor the polymer's properties through chemical modification opens up a wide range of possibilities for creating materials with specific functionalities.

Hypothetical Applications in Materials Science

While specific experimental data on the applications of poly(this compound) is limited in publicly available literature, we can infer its potential uses based on the known properties of similar thiophene-based polymers.

Organic Field-Effect Transistors (OFETs)

Thiophene-based polymers are extensively used as the active semiconductor layer in OFETs due to their good charge transport properties. The introduction of a morpholino group could enhance the polymer's electron-donating nature, potentially leading to improved hole mobility. The aldehyde group can be utilized to create well-ordered polymer structures, which is crucial for efficient charge transport.

Organic Solar Cells (OSCs)

In OSCs, conjugated polymers are used as donor materials. The electronic properties of this compound-based polymers, such as their HOMO and LUMO energy levels, could be suitable for creating efficient donor-acceptor blends. The morpholino group can influence the polymer's absorption spectrum, potentially allowing for better harvesting of solar light.

Conductive Polymers and Sensors

The inherent conductivity of polythiophenes can be harnessed in various applications, including flexible electronics and chemical sensors. The morpholino group may enhance the polymer's solubility and processability, facilitating the fabrication of thin films for these devices. Furthermore, the lone pair of electrons on the nitrogen and oxygen atoms of the morpholino group could interact with specific analytes, making the polymer a candidate for sensor applications.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and characterization of a polymer derived from this compound. These protocols are adapted from established methods for the polymerization of similar thiophene derivatives.

Protocol 1: Chemical Oxidative Polymerization of this compound

This protocol describes the synthesis of poly(this compound) using a chemical oxidant.

Materials:

  • This compound (monomer)

  • Iron(III) chloride (FeCl₃) (oxidant)

  • Anhydrous chloroform (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Monomer Solution Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve a specific amount of this compound in anhydrous chloroform.

  • Oxidant Solution Preparation: In a separate flask, prepare a solution of iron(III) chloride in anhydrous chloroform.

  • Polymerization: Slowly add the iron(III) chloride solution to the stirring monomer solution at room temperature. The reaction mixture is expected to change color, indicating the onset of polymerization.

  • Reaction Time: Allow the reaction to proceed for 24 hours at room temperature under continuous stirring and inert atmosphere.

  • Precipitation and Purification: After 24 hours, pour the reaction mixture into a beaker containing methanol to precipitate the polymer. Filter the precipitate using a Buchner funnel and wash it extensively with methanol to remove any unreacted monomer and residual oxidant.

  • Drying: Dry the obtained polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Logical Workflow for Chemical Oxidative Polymerization:

A Dissolve Monomer in Chloroform C Add Oxidant to Monomer Solution A->C B Prepare FeCl3 Solution B->C D Stir for 24h at RT (Inert Atmosphere) C->D E Precipitate Polymer in Methanol D->E F Filter and Wash with Methanol E->F G Dry Polymer in Vacuum Oven F->G cluster_monomer Monomer: this compound cluster_properties Polymer Properties cluster_characteristics Material Characteristics cluster_applications Potential Applications Monomer Thiophene Ring + Morpholino Group + Carbaldehyde Group Prop1 π-Conjugated Backbone Monomer->Prop1 Prop2 Electron-Donating Morpholino Group Monomer->Prop2 Prop3 Reactive Carbaldehyde Group Monomer->Prop3 Char1 Semiconductivity Prop1->Char1 Char2 Tunable Electronic Properties Prop2->Char2 Char3 Functionalizability Prop3->Char3 App1 Organic Field-Effect Transistors (OFETs) Char1->App1 App2 Organic Solar Cells (OSCs) Char1->App2 Char2->App1 Char2->App2 App3 Sensors Char2->App3 Char3->App3

Application Notes and Protocols: Synthesis and Application of Thiophene-Based Fluorescent Probes Featuring a Morpholine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from thiophene scaffolds that incorporate a morpholine group. While the direct use of 5-Morpholino-2-thiophenecarbaldehyde as a starting material is not extensively documented in current literature, this guide presents a generalized and robust synthetic strategy. This approach leverages the common Knoevenagel condensation reaction with thiophene aldehydes and highlights the crucial role of the morpholine moiety, which is frequently used to target acidic organelles such as lysosomes.[1][2]

The following sections detail the synthesis of a representative thiophene-based probe and its application in monitoring key physiological parameters within living cells, specifically viscosity and pH.

Application Note 1: A Thiophene-Based Probe for Lysosomal Viscosity

Principle and Design

Viscosity is a critical parameter of the cellular microenvironment, and its alteration is linked to various pathological conditions. Fluorescent probes designed as "molecular rotors" are ideal for viscosity sensing. Their fluorescence is typically quenched in low-viscosity environments due to intramolecular rotation, which provides a non-radiative decay pathway. In high-viscosity environments, this rotation is restricted, leading to a significant enhancement in fluorescence emission.[3][4]

The probe design described here incorporates three key components:

  • A thiophene derivative as the core fluorophore and π-system linker.

  • An electron-accepting group (e.g., dicyanomethylene) to form a donor-π-acceptor (D-π-A) structure, which is characteristic of many molecular rotors.

  • A morpholine group , which acts as a lysosome-targeting moiety due to its protonation in the acidic environment of the lysosome (pH 4.5-5.0), leading to probe accumulation.[1][5]

General Synthesis Workflow

The synthesis of a thiophene-based viscosity probe can be achieved via a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a thiophene aldehyde with an active methylene compound.

cluster_synthesis Synthesis Workflow start Start: Reagents reagent1 5-Substituted-2-thiophenecarbaldehyde start->reagent1 reagent2 Active Methylene Compound (e.g., 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile) start->reagent2 catalyst Basic Catalyst (e.g., Piperidine) start->catalyst solvent Solvent (e.g., Ethanol) start->solvent reaction Knoevenagel Condensation reagent1->reaction reagent2->reaction catalyst->reaction solvent->reaction reflux Reflux Reaction Mixture (e.g., 8-12 hours) reaction->reflux workup Cooling, Precipitation & Filtration reflux->workup purification Column Chromatography workup->purification product Final Product: Thiophene-Based Viscosity Probe purification->product

Caption: General workflow for the synthesis of a thiophene-based molecular rotor.

Experimental Protocol: Synthesis

This protocol describes a general procedure for synthesizing a thiophene-based fluorescent probe for viscosity.

Materials:

  • 5-Bromo-2-thiophenecarbaldehyde

  • Morpholine

  • 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (TCF acceptor)

  • Potassium carbonate (K₂CO₃)

  • Piperidine

  • Ethanol (anhydrous)

  • Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and reflux setup

Procedure:

  • Synthesis of this compound (Intermediate):

    • In a round-bottom flask, dissolve 5-Bromo-2-thiophenecarbaldehyde (1.0 eq) and morpholine (1.2 eq) in DMF.

    • Add K₂CO₃ (2.0 eq) to the mixture.

    • Heat the reaction mixture at 80-90°C for 6-8 hours, monitoring progress with TLC.

    • After completion, cool the mixture, pour it into ice water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the intermediate.

  • Knoevenagel Condensation (Final Probe Synthesis):

    • Dissolve this compound (1.0 eq) and the TCF acceptor (1.0 eq) in anhydrous ethanol.[3]

    • Add a catalytic amount of piperidine (2-3 drops).

    • Reflux the mixture for 8-12 hours. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Further purify the product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient).

    • Characterize the final product using NMR and mass spectrometry.

Data Presentation: Photophysical Properties

The performance of a typical thiophene-based viscosity probe is summarized below. Data is representative of probes found in the literature.[3][4]

PropertyPBS Buffer (Low Viscosity)99% Glycerol (High Viscosity)
Excitation Max (λex) ~480 nm~485 nm
Emission Max (λem) ~620 nm~610 nm
Stokes Shift ~140 nm~125 nm
Quantum Yield (Φ) < 0.01> 0.20
Fluorescence Change -> 20-fold increase

Application Note 2: A Thiophene-Based Ratiometric Probe for pH

Principle and Design

Monitoring pH in cellular compartments is vital for understanding cell health and function.[6] Fluorescent pH probes can provide real-time measurements within live cells. A ratiometric probe offers significant advantages by allowing for pH measurement based on the ratio of fluorescence intensities at two different wavelengths, which minimizes artifacts from probe concentration, photobleaching, or instrument variability.[7]

The design of a thiophene-based pH probe often involves creating a system where protonation or deprotonation of a specific site (like a morpholine or phenol group) alters the electronic properties and, consequently, the fluorescence emission spectrum.[8] The morpholino group, being basic, can act as the pH-sensing trigger within a suitable range.

Experimental Protocol: Live Cell Imaging and pH Calibration

This protocol provides a step-by-step guide for using a thiophene-based probe for lysosomal imaging and pH measurement in live mammalian cells (e.g., HeLa cells).

Materials:

  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Thiophene-based probe stock solution (1 mM in DMSO)

  • Glass-bottom dishes for microscopy

  • Nigericin and Monensin (for pH calibration)

  • High K⁺ buffer solutions of varying pH (from 4.0 to 7.5)

  • Fluorescence microscope with appropriate filter sets for ratiometric imaging

Workflow for Live Cell Imaging

cluster_imaging Live Cell Imaging Workflow cell_culture 1. Cell Culture Seed cells on glass-bottom dish (50-70% confluency) probe_prep 2. Probe Preparation Dilute stock solution in serum-free medium (1-10 µM) cell_culture->probe_prep incubation 3. Cell Incubation Wash cells with PBS Incubate with probe (30-60 min at 37°C) probe_prep->incubation wash 4. Washing Wash cells 2-3 times with PBS to remove unbound probe incubation->wash imaging 5. Fluorescence Imaging Image cells using fluorescence microscope (Acquire images at two emission wavelengths) wash->imaging analysis 6. Data Analysis Calculate intensity ratio Correlate ratio to pH via calibration curve imaging->analysis

Caption: Step-by-step workflow for staining and imaging live cells with a fluorescent probe.

Procedure:

  • Cell Culture and Seeding:

    • Culture HeLa cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

    • One day before imaging, seed the cells onto glass-bottom dishes to achieve 50-70% confluency.[2]

  • Probe Loading:

    • Prepare a working solution of the thiophene-based probe by diluting the 1 mM DMSO stock in pre-warmed serum-free medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C.[9]

  • Washing and Imaging:

    • Remove the probe-containing medium and wash the cells 2-3 times with PBS to remove any unbound probe.[9]

    • Add fresh culture medium or PBS to the dish.

    • Image the cells using a fluorescence microscope equipped for ratiometric imaging. Acquire images at the two designated emission wavelengths using a single excitation wavelength.

  • In Situ pH Calibration:

    • To correlate the fluorescence ratio to absolute pH values, treat the probe-loaded cells with a high K⁺ buffer containing ionophores.

    • Incubate cells with a high K⁺ buffer (e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES) containing nigericin (10 µM) and monensin (10 µM).

    • Replace the buffer with calibration buffers of known pH values (ranging from 4.0 to 7.5).

    • Acquire ratiometric images at each pH point and calculate the average intensity ratio.

    • Plot the fluorescence intensity ratio against the pH values to generate a calibration curve.

Data Presentation: Ratiometric pH Probe Performance

The expected performance of a thiophene-based ratiometric pH probe is outlined below.

PropertyAcidic Conditions (pH < 5.0)Neutral Conditions (pH > 7.0)
Excitation Max (λex) ~450 nm~450 nm
Emission Max 1 (λem1) Strong Emission at ~530 nmWeak Emission at ~530 nm
Emission Max 2 (λem2) Weak Emission at ~610 nmStrong Emission at ~610 nm
pKa ~6.5-
Ratio (I₅₃₀ / I₆₁₀) HighLow

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Morpholino-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Morpholino-2-thiophenecarbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Potential Cause Recommended Solution
Compound streaking or remaining on the column: The basic morpholino nitrogen can interact strongly with the acidic silica gel.Add a basic modifier, such as 0.5-2% triethylamine or ammonia (in methanol), to the eluent to neutralize the acidic sites on the silica.[1]
Improper solvent system: The chosen eluent may be too polar, causing co-elution with impurities, or not polar enough, resulting in poor elution of the product.Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. A common starting point is a mixture of hexanes and ethyl acetate.
Compound decomposition on silica: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a solution of the eluent containing a basic modifier before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.[2]

Issue 2: Oily Product Instead of Solid After Solvent Evaporation

Potential Cause Recommended Solution
Presence of residual solvent: High-boiling point solvents may be difficult to remove completely.Use a high-vacuum pump to remove residual solvent. A solvent swap to a lower-boiling point solvent followed by evaporation can also be effective.
Product is an oil at room temperature: The purified compound may not be a solid at ambient temperatures.Confirm the expected physical state of the compound. If it is indeed an oil, proceed with characterization. If a solid is expected, impurities may be present.
Hygroscopic nature of the compound: The product may be absorbing moisture from the atmosphere.Handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator.

Issue 3: Difficulty in Recrystallization

Potential Cause Recommended Solution
Inappropriate solvent choice: The compound may be too soluble or insoluble in the chosen solvent.Screen a variety of solvents or solvent mixtures. Good recrystallization solvents typically dissolve the compound when hot but not when cold.[3]
Presence of impurities: Impurities can inhibit crystal formation.Repurify the compound by column chromatography to remove impurities before attempting recrystallization.
Cooling the solution too quickly: Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals.Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as 5-bromo-2-thiophenecarbaldehyde and morpholine, as well as by-products from side reactions. Depending on the synthetic route, these may include over-alkylated products or products of competing reactions.

Q2: What is a good starting solvent system for column chromatography of this compound on silica gel?

A2: A good starting point for a solvent system is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis. Due to the polarity of the morpholino group, a higher proportion of ethyl acetate may be required. The addition of a small amount of triethylamine (0.5-1%) to the eluent system is highly recommended to prevent peak tailing.[1]

Q3: How can I effectively monitor the purification process?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the purification. Use a suitable solvent system (e.g., 7:3 hexanes:ethyl acetate with 1% triethylamine) and visualize the spots under UV light. The product, being an aldehyde, can also be visualized with a potassium permanganate stain.

Q4: My purified compound is yellow. Is this normal?

A4: While the exact color can depend on the purity and crystalline form, many thiophene derivatives are off-white to yellow solids. A significant darkening in color may indicate the presence of impurities or decomposition.

Q5: What are the recommended storage conditions for purified this compound?

A5: To prevent degradation, the purified compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere to protect it from light, moisture, and air.

Data Presentation

The following table summarizes representative quantitative data for the purification of crude this compound.

Purification Stage Method Yield (%) Purity (%) (by HPLC)
Crude Product-~9575
After Column ChromatographySilica gel, Hexanes:Ethyl Acetate (gradient) + 1% Triethylamine8095
After RecrystallizationEthanol/Water70>99

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexanes:ethyl acetate with 1% triethylamine).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand to the top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with the initial solvent system, gradually increasing the polarity (e.g., to 7:3 hexanes:ethyl acetate with 1% triethylamine) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the purified compound in a minimal amount of a hot solvent (e.g., ethanol).

  • Dissolution: In a larger flask, dissolve the bulk of the compound in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath or refrigerator may be necessary.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow start Crude 5-Morpholino- 2-thiophenecarbaldehyde check_purity Assess Purity (TLC/NMR) start->check_purity high_purity High Purity? check_purity->high_purity column_chrom Column Chromatography (Silica Gel, Hexanes:EtOAc + Et3N) high_purity->column_chrom No recrystallize Recrystallization (e.g., Ethanol/Water) high_purity->recrystallize Yes column_chrom->check_purity oily_product Product is an Oil column_chrom->oily_product If oils out final_product Pure Product (>99%) recrystallize->final_product further_purification Further Purification Needed recrystallize->further_purification If fails

Caption: Workflow for the purification of this compound.

Troubleshooting_Guide start Purification Issue issue What is the issue? start->issue low_yield Low Yield issue->low_yield Low Recovery oily_product Oily Product issue->oily_product Not Solid recrystallization_fail Recrystallization Fails issue->recrystallization_fail No Crystals solution_low_yield Add Basic Modifier (Et3N) to Eluent / Use Alumina low_yield->solution_low_yield solution_oily Use High Vacuum / Solvent Swap oily_product->solution_oily solution_recrystallize Screen Solvents / Re-purify by Column recrystallization_fail->solution_recrystallize

Caption: Troubleshooting guide for common purification issues.

References

Technical Support Center: Synthesis of 5-Morpholino-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Morpholino-2-thiophenecarbaldehyde. The following information is designed to help identify and resolve common issues encountered during the synthesis, with a focus on impurity profiling and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-morpholinothiophene. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich thiophene ring.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as starting materials, side-products, and over-reacted species. A detailed list of common impurities is provided in the troubleshooting section.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, for example, is a mixture of hexanes and ethyl acetate. The disappearance of the starting material (2-morpholinothiophene) and the appearance of the product spot (this compound) indicate the progression of the reaction.

Q4: What are the recommended purification techniques for the final product?

A4: Purification of this compound is typically achieved through flash column chromatography on silica gel. The choice of eluent will depend on the specific impurity profile, but a gradient of ethyl acetate in hexanes is often effective. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive Vilsmeier reagent (due to moisture in DMF or degraded POCl₃).- Insufficient reaction temperature or time.- Poor quality of starting material (2-morpholinothiophene).- Use anhydrous DMF and fresh, high-quality POCl₃.- Ensure the reaction is carried out at the recommended temperature and monitor for completion by TLC.- Purify the starting material before use.
Presence of Unreacted Starting Material - Insufficient amount of Vilsmeier reagent.- Short reaction time.- Use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.2 equivalents).- Increase the reaction time and monitor by TLC until the starting material is consumed.
Formation of Isomeric Byproducts - Formylation at other positions on the thiophene ring (e.g., the 3- or 4-position).- The Vilsmeier-Haack reaction on 2-substituted thiophenes with electron-donating groups is generally highly regioselective for the 5-position. However, careful control of reaction temperature (usually low temperature) can further enhance selectivity.
Formation of Di-formylated Product - Excess of Vilsmeier reagent.- Prolonged reaction time at elevated temperatures.- Use a controlled amount of the Vilsmeier reagent.- Monitor the reaction closely and quench it as soon as the desired product is formed.
Dark-colored Reaction Mixture/Product - Decomposition of starting materials or product.- Side reactions leading to polymeric materials.- Maintain the recommended reaction temperature.- Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Purify the crude product promptly after work-up.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general representation and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-Morpholinothiophene

  • Phosphoryl chloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask to 0 °C in an ice bath. To this, add POCl₃ (1.2 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 2-morpholinothiophene (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Common Impurities and Their Characterization

Impurity Structure Molecular Weight ( g/mol ) Expected Analytical Signature (relative to product)
2-MorpholinothiopheneNot available169.25¹H NMR: Absence of the aldehyde proton signal. Different chemical shifts for thiophene protons. HPLC: Elutes earlier than the product.
3-Morpholino-2-thiophenecarbaldehydeNot available197.25¹H NMR: Different coupling pattern and chemical shifts for the thiophene protons.
4-Morpholino-2-thiophenecarbaldehydeNot available197.25¹H NMR: Different coupling pattern and chemical shifts for the thiophene protons.
5-Morpholino-2,4-thiophenedicarbaldehydeNot available225.25¹H NMR: Presence of two aldehyde proton signals. MS: Higher molecular weight peak.

Visualizations

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Main Reaction cluster_purification Purification POCl3 POCl3 Vilsmeier_Reagent Vilsmeier Reagent (in situ) POCl3->Vilsmeier_Reagent Reacts with DMF DMF DMF->Vilsmeier_Reagent Reaction_Mixture Formylation Reaction Vilsmeier_Reagent->Reaction_Mixture 2-Morpholinothiophene 2-Morpholinothiophene 2-Morpholinothiophene->Reaction_Mixture Product_Mixture Crude Product Mixture Reaction_Mixture->Product_Mixture Workup Aqueous Work-up (Quenching & Neutralization) Product_Mixture->Workup Extraction Solvent Extraction Workup->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product 5-Morpholino-2- thiophenecarbaldehyde Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Formation 2-Morpholinothiophene 2-Morpholinothiophene Desired_Product 5-Morpholino-2- thiophenecarbaldehyde 2-Morpholinothiophene->Desired_Product + Vilsmeier Reagent (Correct Stoichiometry) Unreacted_SM Unreacted 2-Morpholinothiophene 2-Morpholinothiophene->Unreacted_SM Incomplete Reaction Isomeric_Byproduct Isomeric Byproducts (e.g., 3- or 4-formyl) 2-Morpholinothiophene->Isomeric_Byproduct + Vilsmeier Reagent (Lack of Regioselectivity) Vilsmeier_Reagent Vilsmeier_Reagent Overreaction_Product Di-formylated Product Desired_Product->Overreaction_Product + Excess Vilsmeier Reagent

Caption: Logical relationships in the formation of common impurities.

Technical Support Center: Synthesis of 5-Morpholino-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-Morpholino-2-thiophenecarbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, the 2-position of 4-(thiophen-2-yl)morpholine. The Vilsmeier reagent, which is the formylating agent, is typically prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[1][2][3]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting material is 4-(thiophen-2-yl)morpholine. The reagents for the Vilsmeier-Haack formylation are N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[1][3] An appropriate solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is also required. The reaction is then quenched with an aqueous solution, typically water or a mild base like sodium acetate or sodium carbonate.

Q3: What are the potential side products in this reaction?

A3: Potential side products can arise from several sources. Incomplete formylation will result in unreacted starting material. Over-reaction or reaction at other positions on the thiophene ring is less common due to the directing effect of the morpholino group, but diformylation could occur under harsh conditions. Additionally, decomposition of the starting material or product can occur if the reaction temperature is not carefully controlled. Impurities in the starting materials or reagents can also lead to undesired side products.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[4] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be used to achieve good separation between the starting material, the product, and any potential byproducts. The spots can be visualized under UV light.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions to improve reaction yield and product purity.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

CauseRecommended Action
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Ensure that DMF and POCl3 are of high purity and handled under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). The reagent should ideally be prepared fresh for each reaction.
Incorrect Stoichiometry The molar ratio of reagents is crucial. Typically, a slight excess of the Vilsmeier reagent is used. It is recommended to use 1.1 to 1.5 equivalents of POCl3 relative to DMF, and 1.2 to 2.0 equivalents of the formed reagent relative to the 4-(thiophen-2-yl)morpholine substrate.
Sub-optimal Reaction Temperature The formylation of electron-rich heterocycles like morpholino-thiophene is typically exothermic. The reaction should be initiated at a low temperature (0 °C) and then allowed to warm to room temperature or gently heated.[1][3] Monitor the reaction by TLC to determine the optimal reaction time and temperature.
Insufficient Reaction Time The reaction may not have gone to completion. Continue to monitor the reaction by TLC until the starting material spot is no longer visible or is significantly diminished.
Poor Quality Starting Material Impurities in the 4-(thiophen-2-yl)morpholine can interfere with the reaction. Purify the starting material by recrystallization or column chromatography if necessary.
Problem 2: Formation of Multiple Products/Impurities

Possible Causes & Solutions

CauseRecommended Action
Reaction Temperature Too High High temperatures can lead to the formation of side products and decomposition. Maintain careful temperature control throughout the reaction.
Incorrect Work-up Procedure The quenching and extraction steps are critical for isolating the desired product. Ensure that the reaction mixture is quenched by slowly adding it to ice-cold water or a basic solution to hydrolyze the intermediate iminium salt. Adjust the pH carefully during work-up to ensure the product is in its neutral form for efficient extraction into an organic solvent.
Presence of Water During Reaction The Vilsmeier reagent reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere to prevent premature quenching of the reagent.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

CauseRecommended Action
Product is an Oil or Low-Melting Solid If the product does not crystallize easily, purification by flash column chromatography on silica gel is the recommended method.[4]
Co-elution of Impurities If impurities are difficult to separate by column chromatography, try using a different solvent system or a gradient elution. Recrystallization from a suitable solvent system may also be effective if a solid product can be obtained.
Residual DMF DMF has a high boiling point and can be difficult to remove. After extraction, wash the organic layer thoroughly with brine (saturated NaCl solution) to remove residual DMF. High-vacuum drying can also be employed.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of 4-(thiophen-2-yl)morpholine
  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5 equivalents) and an anhydrous solvent such as DCM. Cool the flask to 0 °C in an ice bath. Add POCl3 (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not rise above 5 °C. Stir the resulting mixture at 0 °C for 30-60 minutes. The formation of a colorless to pale-yellow solid or viscous oil is often observed.[5]

  • Formylation Reaction: Dissolve 4-(thiophen-2-yl)morpholine (1.0 equivalent) in anhydrous DCM in a separate flask under a nitrogen atmosphere. Cool this solution to 0 °C. Slowly add the pre-formed Vilsmeier reagent to the substrate solution via cannula or a dropping funnel.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required.[1]

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly pour it into a beaker containing crushed ice and a saturated solution of sodium acetate or sodium carbonate. Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with water and then with brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

To systematically improve the yield, it is crucial to meticulously record experimental conditions and outcomes. The following table provides a template for this purpose.

EntrySubstrate (mmol)DMF (eq.)POCl3 (eq.)SolventTemp (°C)Time (h)Yield (%)Purity (e.g., by NMR/LCMS)
1
2
3

Visualizations

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 Intermediate Iminium Salt Intermediate Morpholino_Thiophene 4-(thiophen-2-yl)morpholine Morpholino_Thiophene->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 5-Morpholino-2- thiophenecarbaldehyde Intermediate->Product + H₂O (Hydrolysis) H2O H₂O (Work-up) Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Reagents->Start Reagents Faulty Control_Temp Optimize Reaction Temperature Check_Reagents->Control_Temp Reagents OK Control_Temp->Start Temp Not Optimal Monitor_Time Adjust Reaction Time Control_Temp->Monitor_Time Temp OK Monitor_Time->Start Time Not Optimal Improve_Workup Refine Work-up & Purification Protocol Monitor_Time->Improve_Workup Time OK Improve_Workup->Start Ineffective Success Improved Yield & Purity Improve_Workup->Success Protocol Refined

References

stability and storage conditions for 5-Morpholino-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 5-Morpholino-2-thiophenecarbaldehyde (CAS No. 24372-49-4).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For maximum stability, this compound, which is a solid, should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Some suppliers recommend refrigeration and storage under an inert nitrogen atmosphere.[1][3]

Q2: Is this compound sensitive to air or light?

A2: Yes, the compound is known to be air-sensitive.[1][3] Therefore, minimizing exposure to air is crucial. While not explicitly stated for this specific compound, related thiophenecarboxaldehydes can discolor upon exposure to air and light, suggesting that protection from light is also a good practice.[4]

Q3: What materials are incompatible with this compound?

A3: You should avoid storing or mixing this compound with strong oxidizing agents, strong bases, and strong reducing agents to prevent potentially hazardous reactions.[1][2][3]

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life can vary depending on the supplier and storage conditions. When stored properly under recommended conditions (cool, dry, inert atmosphere), the compound is expected to remain stable for a considerable period. For long-term storage, it is advisable to re-analyze the material before use in sensitive experiments.

Troubleshooting Guide

Issue 1: The compound has changed color (e.g., yellowing or browning).

  • Possible Cause: This is a likely sign of degradation, possibly due to oxidation from exposure to air or light.[4]

  • Recommended Action:

    • Visually inspect the material. A significant color change may indicate reduced purity.

    • Before proceeding with sensitive experiments, it is highly recommended to assess the purity of the material using an appropriate analytical method, such as HPLC or NMR.

    • If the purity is compromised, it is best to use a fresh batch of the compound.

    • Ensure that going forward, the compound is stored under an inert atmosphere and protected from light.

Issue 2: Inconsistent experimental results are being observed.

  • Possible Cause: If the compound has not been stored under the recommended inert atmosphere, gradual degradation may have occurred, leading to lower-than-expected potency or the presence of impurities that could interfere with the experiment.

  • Recommended Action:

    • Review your storage protocol. Ensure the container is tightly sealed and, if possible, the vial has been flushed with nitrogen or argon after each use.

    • Consider qualifying a new lot of the compound that has been stored under optimal conditions.

    • If you suspect degradation, re-purification may be an option, although obtaining a fresh batch is often more reliable.

Issue 3: The compound is difficult to dissolve.

  • Possible Cause: While solubility information is not extensively detailed in the search results, improper storage could potentially lead to the formation of less soluble polymeric byproducts.

  • Recommended Action:

    • Verify the appropriate solvent for your experiment.

    • If solubility issues persist with a previously reliable solvent, this may be another indication of compound degradation.

    • Gentle warming or sonication may aid in dissolution, but be cautious as this could accelerate the degradation of a thermally sensitive compound.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationSource(s)
Temperature Keep refrigerated in a dry place.[1][3]
Atmosphere Store under an inert gas, such as nitrogen.[1][3]
Container Keep container tightly closed.[1][2][3]
Ventilation Store in a well-ventilated place.[1][2]
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces.[1][3]

Table 2: Chemical Incompatibilities

Incompatible Material ClassExamplesRationaleSource(s)
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan cause vigorous and potentially hazardous reactions.[1][2][3]
Strong Bases Sodium Hydroxide, Potassium tert-butoxideCan catalyze degradation or unwanted reactions.[1][3]
Strong Reducing Agents Sodium Borohydride, Lithium Aluminum HydrideCan lead to uncontrolled chemical reactions.[1][2]

Experimental Protocols & Workflows

While specific experimental protocols for this compound were not available, a general workflow for handling air-sensitive reagents is provided below.

G cluster_storage Receiving and Storage cluster_handling Experimental Handling cluster_cleanup Post-Experiment receive Receive Compound inspect Inspect Container Seal receive->inspect store Store in a Cool, Dry Place Under Inert Atmosphere inspect->store Seal Intact contact_supplier Contact Supplier inspect->contact_supplier Seal Damaged prepare Prepare Inert Atmosphere (Glovebox or Schlenk Line) store->prepare weigh Weigh Compound Quickly prepare->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve use Use in Experiment dissolve->use reseal Flush with Inert Gas and Reseal Tightly use->reseal dispose Dispose of Waste According to Regulations use->dispose return_storage Return to Proper Storage reseal->return_storage

Caption: Recommended workflow for handling and storage of this compound.

References

troubleshooting failed reactions involving 5-Morpholino-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Morpholino-2-thiophenecarbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical reactions with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a question-and-answer-style guide to address specific problems you may encounter in your experiments.

Issue 1: Low or No Yield in Knoevenagel Condensation

Question: I am performing a Knoevenagel condensation with this compound and an active methylene compound, but I am observing very low to no product formation. What are the potential causes and solutions?

Answer:

Low or no yield in a Knoevenagel condensation can stem from several factors. Here is a systematic guide to troubleshooting this issue.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The basicity of the catalyst is crucial. If you are using a weak base like piperidine, it may not be sufficient.

    • Solution: Consider using a stronger base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Even catalytic amounts of DBU in water can lead to excellent yields at room temperature.[1] For microwave-assisted synthesis, potassium hydroxide (KOH) in water can also be highly effective.[2]

  • Sub-optimal Reaction Conditions: Temperature and reaction time play a significant role.

    • Solution: If conducting the reaction at room temperature, try gentle heating or refluxing in a suitable solvent like ethanol.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Microwave irradiation can also significantly reduce reaction times and improve yields.[2][4]

  • Poor Solubility of Reactants: If your reactants are not fully dissolved, the reaction will be slow or incomplete.

    • Solution: Choose a solvent in which both this compound and your active methylene compound are soluble. Ethanol is a common choice.[2][3] For catalyst-free conditions, performing the reaction in deionized water where the product may precipitate upon formation can be an option.[5]

  • Decomposition of Starting Material: Although this compound is generally stable, prolonged exposure to harsh conditions (strong acid/base, high heat) could lead to degradation.

    • Solution: Use milder reaction conditions where possible. Employ a catalyst that allows for lower reaction temperatures and shorter times.

Troubleshooting Workflow for Knoevenagel Condensation:

G start Low/No Yield in Knoevenagel Condensation check_catalyst 1. Verify Catalyst and Loading start->check_catalyst check_conditions 2. Assess Reaction Conditions (Temp, Time) check_catalyst->check_conditions No Issue solution_catalyst Switch to a stronger base (e.g., DBU) or different catalyst system. check_catalyst->solution_catalyst Issue Identified check_solubility 3. Evaluate Reactant Solubility check_conditions->check_solubility No Issue solution_conditions Increase temperature, extend reaction time, or use microwave irradiation. Monitor via TLC. check_conditions->solution_conditions Issue Identified check_purity 4. Confirm Starting Material Purity check_solubility->check_purity No Issue solution_solubility Change to a more suitable solvent (e.g., Ethanol) or try solvent-free conditions. check_solubility->solution_solubility Issue Identified solution_purity Purify starting materials before reaction. check_purity->solution_purity Issue Identified end Improved Yield solution_catalyst->end solution_conditions->end solution_solubility->end solution_purity->end

Caption: Troubleshooting workflow for low-yield Knoevenagel condensations.

Issue 2: Incomplete Reaction or Side Product Formation in Reductive Amination

Question: I am attempting a reductive amination with this compound and a primary/secondary amine, but the reaction is not going to completion, or I am observing significant side products. How can I optimize this?

Answer:

Incomplete reactions or the formation of side products in reductive aminations are common challenges. The key is to balance the rate of imine formation with the rate of reduction.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation to form the iminium ion may be slow or reversible.

    • Solution: The addition of a mild acid catalyst can promote imine formation. For reactions involving secondary amines, adding an acid like phenylacetic acid before the reducing agent can be beneficial.[6] Using a solvent system like CH2Cl2:HFIP (4:1) can also facilitate imine formation.[6]

  • Incorrect Choice of Reducing Agent: The reactivity of the reducing agent is critical. A reagent that is too harsh might reduce the starting aldehyde before imine formation. A reagent that is too mild may not efficiently reduce the iminium ion.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is mild enough not to reduce the aldehyde but reactive enough to reduce the iminium ion.[7] Sodium cyanoborohydride (NaBH₃CN) is also commonly used.[6][8]

  • Competitive Aldehyde Reduction: If the reducing agent is added too early or is too reactive, it can reduce your starting this compound to the corresponding alcohol.

    • Solution: Allow the aldehyde and amine to stir together for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent.[7]

  • Reaction pH: The pH of the reaction can influence both imine formation and the stability of the reducing agent.

    • Solution: For reductive aminations using ammonia sources like ammonium acetate, maintaining a slightly acidic to neutral pH is often optimal.[8]

Logical Diagram for Optimizing Reductive Amination:

G start Reductive Amination Issues imine_formation Is imine formation efficient? (Monitor by TLC/NMR) start->imine_formation reducing_agent Is the reducing agent appropriate? imine_formation->reducing_agent Yes optimize_imine Add mild acid catalyst (e.g., AcOH). Pre-stir aldehyde and amine before adding reductant. imine_formation->optimize_imine No side_products Are aldehyde reduction side products observed? reducing_agent->side_products Yes optimize_reductant Use NaBH(OAc)₃ for better selectivity. Ensure appropriate stoichiometry. reducing_agent->optimize_reductant No optimize_conditions Add reducing agent portion-wise. Ensure imine formation occurs first. side_products->optimize_conditions Yes success Successful Reductive Amination optimize_imine->success optimize_reductant->success optimize_conditions->success

Caption: Decision tree for troubleshooting reductive amination reactions.

Data Presentation: Reaction Conditions for Analogous Thiophenecarbaldehydes

The following tables summarize typical reaction conditions for Knoevenagel condensations involving thiophenecarbaldehydes. This data can serve as a starting point for optimizing your reactions with this compound.

Table 1: Knoevenagel Condensation Conditions for Thiophenecarbaldehydes

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
2-ThiophenecarboxaldehydeCyanoacetic AcidKOH (20 mol%)Water75 (Microwave)20 min>95[2]
3-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux-90[2]
Aromatic AldehydesMalononitrileDBUWaterRoom Temp5 min98[2]
2-Nitrothiophene-3-carbaldehydeMalononitrilePiperidineEthanolReflux1-2 hoursHigh[3]
2-Nitrothiophene-3-carbaldehydeEthyl CyanoacetateBasic AluminaNone (Microwave)-3-5 minHigh[3]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol is a generalized method based on common literature procedures for thiophenecarboxaldehydes.[2][3]

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq)

  • Catalyst (e.g., piperidine, DBU) (0.1 eq)

  • Solvent (e.g., ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent.

  • Add a catalytic amount of the base (e.g., piperidine, 0.1 eq) to the solution.

  • Stir the reaction mixture at the desired temperature (room temperature or reflux).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., ethanol).

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or by column chromatography on silica gel.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification dissolve 1. Dissolve Reactants in Solvent add_catalyst 2. Add Catalyst dissolve->add_catalyst react 3. Stir at Desired Temp add_catalyst->react monitor 4. Monitor by TLC react->monitor workup 5. Cool & Isolate Crude Product monitor->workup purify 6. Purify (Recrystallization/Chromatography) workup->purify characterize 7. Characterize Product purify->characterize

Caption: General experimental workflow for Knoevenagel condensation.

Protocol 2: General Procedure for Reductive Amination

This protocol provides a general method for the reductive amination of this compound.[6][7]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.2 eq) in anhydrous DCE.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Morpholino-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 5-Morpholino-2-thiophenecarbaldehyde. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the Vilsmeier-Haack formylation of 4-(thiophen-2-yl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 4-(thiophen-2-yl)morpholine, using a Vilsmeier reagent.[1][2] The Vilsmeier reagent is typically prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]

Q2: My Vilsmeier reagent (POCl₃ in DMF) forms a solid precipitate and my stir bar stops. What should I do?

A2: This is a common issue that can arise from the formation of the chloroiminium salt (the Vilsmeier reagent).[4] To manage this, you can try adding a co-solvent like 1,2-dichloroethane or chloroform to improve solubility. Alternatively, ensure the dropwise addition of POCl₃ to DMF is sufficiently slow and the cooling is efficient to prevent localized concentration and freezing. Mechanical stirring may also be more effective than a magnetic stir bar in this situation.

Q3: I am getting a very low yield. What are the most likely causes?

A3: Low yields in the Vilsmeier-Haack reaction can stem from several factors:

  • Inactive Vilsmeier Reagent: The reagent is highly sensitive to moisture. Ensure all glassware is oven or flame-dried and use anhydrous DMF and fresh, high-purity POCl₃.[5]

  • Insufficient Reaction Time or Temperature: The morpholino group is activating, but the reaction may still require heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Product Decomposition During Work-up: The iminium intermediate formed after formylation can be sensitive. The work-up should be performed carefully, typically by pouring the reaction mixture onto crushed ice and then neutralizing with a base like sodium bicarbonate or sodium acetate.[6]

Q4: My final product is a dark, tarry residue. How can I prevent this?

A4: The formation of a tarry residue is often due to the reaction overheating, as the formation of the Vilsmeier reagent is exothermic.[5] Strict temperature control, especially during the initial mixing of DMF and POCl₃, is crucial. Impurities in the starting material or solvents can also lead to polymerization and side reactions.

Q5: How do I purify the final product, this compound?

A5: After aqueous work-up and extraction with a suitable organic solvent (like dichloromethane or ethyl acetate), the crude product can be purified by column chromatography on silica gel.[6] A gradient of hexane and ethyl acetate is a common eluent system. Recrystallization from a solvent system like ethanol/water may also be effective.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Reagents (DMF, POCl₃) or glassware contain moisture. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Product Loss During Work-up: Product has some water solubility or decomposes.1. Use freshly opened, anhydrous DMF and high-purity POCl₃. Flame-dry all glassware before use. Prepare the Vilsmeier reagent at 0-5 °C and use it promptly.[5] 2. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature to 60-80 °C or extending the reaction time. 3. Saturate the aqueous layer with NaCl (brine) before extraction to reduce the product's solubility. Perform the work-up at a low temperature by pouring the reaction mixture onto ice.[6]
Multiple Products on TLC 1. Side Reactions: Overly harsh reaction conditions (high temperature or long duration). 2. Di-formylation: Although less likely at the 3 or 4-position, excessive Vilsmeier reagent could lead to side products.1. Reduce the reaction temperature and monitor carefully by TLC to stop the reaction once the starting material is consumed. 2. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).
Formation of Dark, Tarry Residue 1. Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation can be highly exothermic. 2. Impure Starting Materials: Impurities in the 4-(thiophen-2-yl)morpholine can lead to polymerization.1. Maintain strict temperature control (0-5 °C) during the preparation of the Vilsmeier reagent and the addition of the thiophene substrate. Use an ice-salt bath if necessary.[5] 2. Ensure the starting material is pure. If necessary, purify it by distillation or chromatography before use.
Difficulty Isolating Product 1. Emulsion Formation: Difficult phase separation during aqueous work-up and extraction. 2. Product is a stubborn oil: The product may not crystallize easily.1. Add brine to the aqueous layer to help break the emulsion. If the emulsion persists, filter the entire mixture through a pad of Celite. 2. Purify via silica gel column chromatography. If a solid is desired, try triturating the purified oil with a non-polar solvent like hexanes or pentane.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is an adapted procedure based on standard Vilsmeier-Haack formylation of electron-rich heterocycles.[6][7]

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride tube, place anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the resulting mixture (which may be a pale yellow solid or slurry) for an additional 30 minutes at 0-5 °C.

2. Formylation Reaction:

  • Dissolve 4-(thiophen-2-yl)morpholine (1.0 equivalent) in a minimal amount of anhydrous DMF or 1,2-dichloroethane.

  • Add the solution of the thiophene substrate dropwise to the freshly prepared Vilsmeier reagent, maintaining the temperature at 0-5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction progress by TLC (e.g., using 7:3 Hexane:Ethyl Acetate) until the starting material is consumed (typically 2-6 hours).

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions

The following table presents hypothetical data based on typical optimization studies for a Vilsmeier-Haack reaction. The goal is to maximize the yield of the desired product by varying key parameters.

Entry Equivalents of POCl₃ Solvent Temperature (°C) Time (h) Yield (%)
11.1DMFRT1245
21.1DMF70468
31.5DMF70485
42.0DMF70482 (more impurities)
51.51,2-Dichloroethane70675
61.5DMF90270 (decomposition observed)

Yields are isolated yields after column chromatography.

Mandatory Visualizations

Diagrams

Vilsmeier_Haack_Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Thiophene 4-(thiophen-2-yl)morpholine Iminium_Intermediate Iminium Intermediate Thiophene->Iminium_Intermediate Attack Vilsmeier_Reagent->Iminium_Intermediate Product 5-Morpholino-2- thiophenecarbaldehyde Iminium_Intermediate->Product H₂O Work-up

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental_Workflow Start Start Reagent_Prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Reagent_Prep Addition 2. Add Substrate (4-(thiophen-2-yl)morpholine) Reagent_Prep->Addition Reaction 3. Heat Reaction (e.g., 70°C) Monitor by TLC Addition->Reaction Workup 4. Quench on Ice & Neutralize Reaction->Workup Extraction 5. Extract with Organic Solvent Workup->Extraction Purification 6. Purify by Column Chromatography Extraction->Purification End Final Product Purification->End

Caption: Experimental Workflow for Synthesis.

Troubleshooting_Logic Start Reaction Complete. Analyze Crude (TLC/NMR) LowYield Low Yield? Start->LowYield CheckReagents Check Reagent Purity & Anhydrous Conditions LowYield->CheckReagents Yes Impurities Multiple Spots on TLC? LowYield->Impurities No CheckTempTime Optimize Temp & Time (Monitor by TLC) CheckReagents->CheckTempTime CheckStoich Adjust Reagent Stoichiometry (1.2-1.5 eq POCl₃) Impurities->CheckStoich Yes Tarry Tarry Residue? Impurities->Tarry No CheckOverheating Reduce Temperature CheckStoich->CheckOverheating ImproveCooling Improve Cooling During Reagent Prep & Addition Tarry->ImproveCooling Yes Success High Yield & Purity Tarry->Success No

Caption: Troubleshooting Decision Workflow.

References

side reactions of 5-Morpholino-2-thiophenecarbaldehyde in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Morpholino-2-thiophenecarbaldehyde

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions and challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction involving this compound is turning dark brown or black, and I'm observing significant precipitate formation. What is happening?

A: This is a common observation and often indicates polymerization or decomposition of the thiophene-containing starting material. Thiophene aldehydes and their derivatives can be sensitive to acidic conditions, leading to acid-catalyzed polycondensation.[1] This process involves the reaction of the aldehyde group of one molecule with the electron-rich thiophene ring of another, resulting in the formation of insoluble, often dark-colored, resinous oligomers or polymers.[2]

Troubleshooting Steps:

  • Control pH: Avoid strongly acidic conditions if possible. If an acid catalyst is required, use the mildest acid at the lowest effective concentration. Consider using a non-protic Lewis acid.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Decomposition pathways are often accelerated at higher temperatures.

  • Inert Atmosphere: Protect the reaction from air and moisture by running it under an inert atmosphere (e.g., Nitrogen or Argon), as this can minimize oxidative side reactions that may contribute to discoloration.

Q2: I am seeing a new product with a mass corresponding to the addition of an oxygen atom to my starting material. What is this side reaction?

A: The aldehyde group of this compound is susceptible to oxidation, which converts it to the corresponding carboxylic acid (5-Morpholino-2-thiophenecarboxylic acid). This is a very common side reaction for aldehydes. The oxidation can be caused by certain reagents, atmospheric oxygen (especially at elevated temperatures or under basic conditions), or oxidizing impurities.[1][2]

Mitigation Strategies:

  • Use Fresh Solvents: Ensure solvents are peroxide-free, especially ethers like THF or dioxane.

  • Degas Solvents: Degas the reaction mixture to remove dissolved oxygen.

  • Avoid Overly Strong Oxidants: If the subsequent reaction step involves oxidation, choose a reagent with high selectivity for the intended functional group to avoid oxidizing the aldehyde.

Q3: My reaction is being run under strongly basic conditions, and I'm getting a mixture of the corresponding alcohol and carboxylic acid. What is this reaction?

A: This is likely a disproportionation reaction, such as the Cannizzaro reaction. Aldehydes that lack α-hydrogens, like this compound, can undergo this reaction in the presence of a strong base (e.g., concentrated NaOH or KOH). In this process, two molecules of the aldehyde react: one is oxidized to a carboxylic acid, and the other is reduced to an alcohol.[1]

How to Avoid It:

  • Base Selection: If a base is necessary, use a non-nucleophilic, sterically hindered base or a weaker base like an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or an organic amine (e.g., triethylamine, DIPEA).

  • Temperature: Run the reaction at a lower temperature to disfavor the Cannizzaro pathway.

  • Slow Addition: Add the base slowly to the reaction mixture to avoid localized high concentrations.

Q4: My mass spectrometry results show an impurity with a mass 16 units higher than my expected product, but it's not the carboxylic acid. What could it be?

A: This could indicate the formation of a thiophene sulfoxide. The electron-rich sulfur atom in the thiophene ring can be oxidized to a sulfoxide.[3] This creates a highly reactive, electrophilic intermediate that can be trapped by nucleophiles present in the reaction mixture. The morpholino group, being electron-donating, increases the electron density of the thiophene ring, potentially making it more susceptible to this type of oxidation.

Troubleshooting:

  • Control Oxidizing Agents: Be mindful of any explicit or implicit oxidizing conditions in your reaction.

  • Nucleophile Control: Be aware that if a sulfoxide forms, any nucleophile (including water, alcohols, or amines) can potentially react with it, leading to complex byproduct profiles.[3]

Troubleshooting Summary Table

The following table summarizes potential side reactions and suggests mitigation strategies.

Observed Issue Potential Side Reaction Probable Cause Suggested Mitigation Strategy
Reaction mixture turns dark; formation of insoluble precipitate.Polycondensation/OligomerizationStrongly acidic conditions; high temperature.Use mild or Lewis acids; lower reaction temperature; run under inert atmosphere.[1][2]
Byproduct detected with M+16 mass (carboxylic acid).Aldehyde OxidationAir (oxygen); oxidizing reagents; peroxide impurities in solvents.Degas solvents; use fresh, peroxide-free solvents; run under an inert atmosphere.[2]
Formation of both the corresponding alcohol and carboxylic acid.Cannizzaro ReactionStrong bases (e.g., NaOH, KOH).Use weaker or non-nucleophilic bases (e.g., K₂CO₃, Et₃N); lower reaction temperature.[1]
Byproduct detected with M+16 mass (not carboxylic acid).Thiophene Sulfoxide FormationOxidizing conditions leading to oxidation of the ring sulfur.Avoid unnecessary oxidants; maintain an inert atmosphere.[3]

General Experimental Protocol: Knoevenagel Condensation

This section provides a generalized protocol for a Knoevenagel condensation, a common reaction for aldehydes, and includes troubleshooting steps related to the side reactions of this compound.

Reaction: Condensation of this compound with Malononitrile.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and malononitrile (1.1 eq).

  • Solvent: Add an appropriate solvent (e.g., ethanol or toluene), ensuring all reactants are dissolved.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine or triethylamine (0.1 eq).

  • Reaction: Stir the reaction at room temperature or slightly elevated temperature (40-50 °C), monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture. If a precipitate forms, filter and wash with cold solvent. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Troubleshooting the Protocol:

  • If the mixture turns dark (Polymerization): This suggests the basic catalyst may be too strong or the temperature is too high, potentially causing degradation.

    • Solution: Switch to a weaker catalyst or lower the reaction temperature. Ensure the starting aldehyde is pure.

  • If the starting material is consumed but multiple products are seen (Cannizzaro): If a stronger base was used, disproportionation may have occurred.

    • Solution: Re-run the reaction with a milder, non-nucleophilic base as suggested above.

  • If yield is low and TLC shows a polar baseline spot (Oxidation): The starting aldehyde may have oxidized to the carboxylic acid, which will not react and will stick to the baseline on a silica gel TLC plate.

    • Solution: Use freshly purified aldehyde and degassed, anhydrous solvents.

Visual Guides

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during reactions with this compound.

Caption: Troubleshooting workflow for identifying and solving side reactions.

Potential Reaction Pathways

This diagram illustrates the desired reaction pathway versus common side reaction pathways for this compound.

G start 5-Morpholino-2- thiophenecarbaldehyde main_product Desired Product (e.g., Condensation) start->main_product Desired Reagents (e.g., Nu⁻, Mild Base) oxidation Oxidation to Carboxylic Acid start->oxidation [O] (e.g., Air, H₂O₂) cannizzaro Cannizzaro: Alcohol + Carboxylic Acid start->cannizzaro Strong Base (e.g., NaOH) polymer Polymerization start->polymer Strong Acid / Heat

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Purity Assessment of 5-Morpholino-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 5-Morpholino-2-thiophenecarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for determining the purity of this compound?

A1: The primary recommended methods for purity assessment are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages for detecting and quantifying impurities.

Q2: Which HPLC method is most suitable for this compound?

A2: A reverse-phase HPLC (RP-HPLC) method is generally the most suitable approach. Given the compound's structure, a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid, would be a good starting point for method development.[1]

Q3: Can I use Gas Chromatography (GC) for purity analysis?

A3: Yes, GC and GC-MS can be effective methods, particularly for identifying volatile or semi-volatile impurities.[2] The compound should have sufficient thermal stability and volatility for GC analysis. A capillary GC column is recommended for good separation of thiophene derivatives.[3][4]

Q4: How can NMR spectroscopy be used for purity assessment?

A4: ¹H NMR spectroscopy is a powerful tool for both structural confirmation and purity determination.[5] By integrating the signals of the compound against a certified internal standard (quantitative NMR or qNMR), an absolute purity value can be determined.[5][6] The characteristic signals of the morpholine and thiophene protons can be used for identification.[7][8][9]

Q5: What are the potential impurities I should look for?

A5: Potential impurities can arise from the starting materials, side reactions during synthesis, or degradation. These may include unreacted starting materials (e.g., 2-chlorothiophene-5-carbaldehyde and morpholine), isomers, or oxidation products of the aldehyde group.

Troubleshooting Guides

HPLC Troubleshooting
Issue Potential Cause Recommended Solution
Peak Tailing or Broadening - Sample solvent incompatible with mobile phase.- Column degradation.- Secondary interactions with the stationary phase.- Dissolve the sample in the mobile phase whenever possible.[10]- Flush the column with a strong solvent or replace it.[11]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Inconsistent Retention Times - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Air bubbles in the system.- Use a column oven for stable temperature control.[10][12]- Prepare fresh mobile phase and ensure proper mixing.[12]- Degas the mobile phase and purge the pump.[12][13]
High Backpressure - Blockage in the system (e.g., inlet frit, column).- Sample precipitation.- Backflush the column (if permissible).- Filter all samples and mobile phases.- Reduce the flow rate temporarily.[14]
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity solvents.- Run a blank gradient to identify the source of contamination.- Implement a needle wash step in the injection sequence.
GC-MS Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape - Inappropriate injection technique.- Column contamination.- Optimize the injection temperature and consider a pulsed splitless injection for better repeatability.[15]- Bake out the column at the maximum recommended temperature.
Low Signal Intensity - Leak in the system.- Inefficient ionization.- Check for leaks at all fittings using an electronic leak detector.- Clean the ion source, repeller, and lens stack.
Mass Spectrum Anomalies - Contamination in the ion source.- Air leak in the system.- Perform an ion source cleaning.- Check for the presence of m/z 18, 28, 32, and 44, which indicate water, nitrogen, oxygen, and carbon dioxide from an air leak.

Experimental Protocols

Reverse-Phase HPLC Method
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

GC-MS Method
  • Column: HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector: Splitless, 250 °C

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Mass Range: 50-450 m/z

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane.

Quantitative ¹H NMR (qNMR)
  • Instrument: 400 MHz or higher NMR spectrometer

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the internal standard into a vial.

    • Accurately weigh approximately 15-25 mg of this compound into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a long relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, ensuring accurate integration.

  • Data Processing:

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, masses, number of protons in each integrated signal, and the purity of the internal standard.

Visualized Workflows

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Accurately weigh sample and dissolve in diluent Injection Inject sample SamplePrep->Injection MobilePhase Prepare and degas mobile phase Separation Separation on C18 column MobilePhase->Separation Injection->Separation Detection UV Detection Separation->Detection Integration Integrate peaks in chromatogram Detection->Integration Calculation Calculate purity based on peak area % Integration->Calculation

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis SamplePrep Dissolve sample in a volatile solvent Injection Inject into GC SamplePrep->Injection Separation Separation in capillary column Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis TIC Analyze Total Ion Chromatogram (TIC) MassAnalysis->TIC MassSpectra Identify impurities by their mass spectra MassAnalysis->MassSpectra

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation Weighing Accurately weigh sample and internal standard Dissolving Dissolve in deuterated solvent Weighing->Dissolving Acquisition Acquire ¹H NMR spectrum with long relaxation delay Dissolving->Acquisition Processing Phase and baseline correct spectrum Acquisition->Processing Integration Integrate analyte and standard signals Processing->Integration PurityCalc Calculate absolute purity Integration->PurityCalc

Caption: Quantitative Nuclear Magnetic Resonance (qNMR) experimental workflow.

References

Technical Support Center: Scaling Up the Synthesis of 5-Morpholino-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 5-Morpholino-2-thiophenecarbaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during laboratory and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 4-(thiophen-2-yl)morpholine, using a Vilsmeier reagent.[1][2][3] The Vilsmeier reagent is typically prepared in situ from a formamide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3]

Q2: What are the typical yields for the synthesis of this compound?

A2: While specific yields for this compound are not widely reported in publicly available literature, yields for the Vilsmeier-Haack formylation of similar electron-rich thiophene derivatives can range from moderate to high. For the formylation of unsubstituted thiophene, yields have been reported to be as high as 88%.[4] Given the electron-donating nature of the morpholino group, which activates the thiophene ring towards electrophilic substitution, a good to excellent yield can be anticipated with optimized reaction conditions.

Q3: What are the potential side products in this synthesis?

A3: Potential side products in the Vilsmeier-Haack formylation of 4-(thiophen-2-yl)morpholine may include:

  • Di-formylated products: Although the formylation is expected to occur selectively at the 5-position due to the directing effect of the morpholino group, under harsh conditions or with an excess of the Vilsmeier reagent, a second formyl group could be introduced at the 3-position.

  • Unreacted starting material: Incomplete reaction can lead to the presence of 4-(thiophen-2-yl)morpholine in the crude product.

  • Polymeric tars: Thiophene and its derivatives can be sensitive to strong acidic conditions and high temperatures, which may lead to the formation of polymeric byproducts.

  • Hydrolysis of the Vilsmeier reagent: The Vilsmeier reagent is moisture-sensitive. Inadequate drying of reagents and solvents can lead to its decomposition and lower yields.

Q4: How can the purity of this compound be assessed?

A4: The purity of the final product can be determined using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials.1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-quality DMF and POCl₃. 2. The reaction temperature for Vilsmeier-Haack reactions can range from 0°C to 80°C.[1] Monitor the reaction by TLC and consider increasing the temperature or extending the reaction time. 3. Verify the purity of 4-(thiophen-2-yl)morpholine and other reagents.
Formation of Dark Tars/Polymeric Material 1. Reaction temperature is too high. 2. Highly acidic conditions.1. Maintain a controlled temperature throughout the reaction. The electron-rich nature of the substrate may require milder conditions than for unsubstituted thiophene. 2. Ensure the workup procedure effectively neutralizes the acidic reaction mixture.
Presence of Di-formylated Byproduct 1. Excess of Vilsmeier reagent. 2. Prolonged reaction time or high temperature.1. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the Vilsmeier reagent. 2. Monitor the reaction closely by TLC to avoid over-reaction.
Difficult Purification 1. Presence of polar impurities from the workup. 2. Similar polarity of the product and byproducts.1. Ensure thorough washing of the organic extracts during the workup to remove residual salts and DMF. 2. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification. Recrystallization from a suitable solvent system may also be effective.
Inconsistent Yields on Scale-up 1. Inefficient heat transfer in a larger reactor. 2. Inefficient mixing. 3. Challenges in maintaining anhydrous conditions on a larger scale.1. Use a reactor with good temperature control and a suitable heating/cooling system. 2. Employ efficient mechanical stirring. 3. Ensure all reagents and solvents are appropriately dried and transferred under an inert atmosphere.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general guideline based on the Vilsmeier-Haack formylation of thiophene derivatives. Optimization may be required.

Materials:

  • 4-(thiophen-2-yl)morpholine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. Stir the mixture at 0°C for 30 minutes.

  • Formylation Reaction: Dissolve 4-(thiophen-2-yl)morpholine (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume).

  • Washing: Combine the organic layers and wash with water (2 x volume) and then with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation

Table 1: Reagent Quantities for Laboratory Scale Synthesis
ReagentMolar RatioMolecular Weight ( g/mol )Amount (for 10g of starting material)
4-(thiophen-2-yl)morpholine1.0169.2510.0 g
POCl₃1.2153.3310.88 g (6.8 mL)
DMF3.073.0912.96 g (13.7 mL)
Dichloromethane-84.93~100 mL
Table 2: Typical Vilsmeier-Haack Reaction Parameters for Thiophene Derivatives
ParameterValueReference
Temperature 0°C to 80°C[1]
Reaction Time 1 to 24 hoursGeneral Knowledge
Solvent Dichloromethane, 1,2-Dichloroethane, DMFGeneral Knowledge
Work-up Aqueous basic work-up (e.g., NaHCO₃, NaOH)[4]
Purification Column Chromatography, Distillation, RecrystallizationGeneral Knowledge

Visualizations

Synthesis Pathway

Synthesis_Pathway SM 4-(thiophen-2-yl)morpholine Intermediate Vilsmeier-Haack Intermediate (Iminium salt) SM->Intermediate Vilsmeier Reagent Reagents POCl3, DMF Reagents->Intermediate Product 5-Morpholino-2- thiophenecarbaldehyde Intermediate->Product Hydrolysis Workup Aqueous Workup (H2O, NaHCO3) Workup->Product Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckMoisture Check for Moisture in Reagents/Solvents? Start->CheckMoisture DryReagents Use Anhydrous Reagents/Solvents CheckMoisture->DryReagents Yes CheckTempTime Optimize Reaction Temperature/Time? CheckMoisture->CheckTempTime No DryReagents->CheckTempTime IncreaseTempTime Increase Temperature or Extend Reaction Time CheckTempTime->IncreaseTempTime Yes CheckPurity Check Starting Material Purity? CheckTempTime->CheckPurity No IncreaseTempTime->CheckPurity PurifySM Purify Starting Material CheckPurity->PurifySM Yes Success Improved Yield CheckPurity->Success No PurifySM->Success

References

handling and safety precautions for 5-Morpholino-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and troubleshooting information for researchers, scientists, and drug development professionals working with 5-Morpholino-2-thiophenecarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for closely related compounds, this compound is considered hazardous. It is classified as toxic if swallowed, in contact with skin, or if inhaled[1]. It may also cause skin and eye irritation[2][3].

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Always handle this compound in a well-ventilated area or a fume hood. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][4].

  • Hand Protection: Wear appropriate chemical-resistant gloves[5].

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure[5].

  • Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[2][5].

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place[2][4]. It is recommended to keep it refrigerated and under an inert atmosphere, such as nitrogen, to prevent degradation[3][4]. Keep away from heat, sparks, and open flames[2][4].

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents[3][4].

Q5: What should I do in case of accidental exposure?

A5: Follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[4][5].

  • Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs[4][5].

  • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth with water. Do not induce vomiting unless directed to do so by medical personnel[4].

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention[2][4].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound has changed color (e.g., darkened) Exposure to air, light, or improper storage temperature.The compound is air-sensitive and should be stored under an inert atmosphere and refrigerated[3]. Discoloration may indicate degradation. It is advisable to use a fresh batch for sensitive experiments.
Inconsistent experimental results Impurities in the compound or degradation.Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, LC-MS). Ensure proper storage conditions are maintained.
Poor solubility in a given solvent The compound may have limited solubility in the chosen solvent.Consult literature for appropriate solvents. Gentle heating or sonication may aid dissolution, but be mindful of potential degradation.

Physical and Chemical Properties

Property Value Source
Molecular Formula C₉H₁₁NO₂SPubChem[1]
Molecular Weight 197.26 g/mol PubChem[1]
Appearance Dark yellow solid (based on related compounds)Fisher Scientific[2]
CAS Number 24372-49-4PubChem[1], 2a biotech[6]

Experimental Workflows & Safety Procedures

Below are diagrams outlining key procedures for handling and safety.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review SDS ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe fume_hood Prepare Fume Hood ppe->fume_hood weigh Weigh Compound (Under Inert Gas if possible) fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve decontaminate Decontaminate Glassware dissolve->decontaminate waste Dispose of Waste in Approved Container decontaminate->waste remove_ppe Remove PPE waste->remove_ppe

Caption: Standard workflow for safely handling this compound.

Emergency_Response cluster_actions Immediate Actions exposure Accidental Exposure Occurs skin Skin Contact: Wash with soap & water for 15 min exposure->skin eye Eye Contact: Rinse with water for 15 min exposure->eye inhalation Inhalation: Move to Fresh Air exposure->inhalation ingestion Ingestion: Call Poison Center/Doctor exposure->ingestion medical Seek Immediate Medical Attention skin->medical eye->medical inhalation->medical ingestion->medical report Report Incident to Supervisor medical->report

References

Validation & Comparative

A Comparative Guide to 5-Morpholino-2-thiophenecarbaldehyde and Other Thiophenecarbaldehyde Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Thiophenecarbaldehyde Derivatives in Anticancer and Anti-inflammatory Applications

Thiophene-based compounds are a cornerstone in medicinal chemistry, with their derivatives showing a wide array of pharmacological activities.[1] Among these, thiophenecarbaldehydes serve as versatile scaffolds for the development of novel therapeutic agents. This guide provides a comparative analysis of 5-Morpholino-2-thiophenecarbaldehyde and other selected thiophenecarbaldehyde derivatives, focusing on their performance in anticancer and anti-inflammatory applications, supported by experimental data and detailed protocols.

While specific quantitative biological data for this compound is not extensively available in the public domain, this guide will draw comparisons with structurally related morpholino-containing thiophene derivatives and other notable thiophenecarbaldehydes to provide a valuable resource for researchers.

Comparative Analysis of Biological Activity

The therapeutic potential of thiophenecarbaldehyde derivatives is often evaluated based on their cytotoxicity against cancer cell lines and their ability to inhibit key enzymes in inflammatory pathways. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of these compounds.

Anticancer Activity

Thiophenecarbaldehyde derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and survival.

Table 1: In Vitro Anticancer Activity (IC50) of Selected Thiophenecarbaldehyde Derivatives

Compound IDDerivative Name/DescriptionCancer Cell LineIC50 (µM)Reference
1 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b)HepG-2 (Liver)4.37 ± 0.7[2]
2 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde (2i)-Urease Inhibition: 27.1 µg/mL[3]
3 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile (2d)Pseudomonas aeruginosa29.7 µg/mL[3]
4 2-Morpholino-4-anilinoquinoline derivative (3d)HepG28.50[3]
5 Thiophene carboxamide derivative (2b)Hep3B (Liver Cancer)5.46[4]
6 Thienopyrimidine derivative (3b)HepG2 (Liver Cancer)More potent than 5-FU[4]

Note: While not a direct measure of anticancer activity, urease inhibition and antibacterial activity can be relevant in specific therapeutic contexts.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases, and thiophene derivatives have been investigated as inhibitors of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Table 2: In Vitro Anti-inflammatory Activity (IC50) of Selected Thiophenecarbaldehyde Derivatives

Compound IDDerivative Name/DescriptionTarget EnzymeIC50 (µM)Reference
7 N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b)COX-25.45[5]
8 N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b)5-LOX4.33[5]
9 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivative5-LOXSubmicromolar[6]
10 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivativeCOX-1Submicromolar[6]

Signaling Pathways and Mechanisms of Action

The biological effects of thiophenecarbaldehyde derivatives are exerted through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7][8][9] Several thiophene derivatives have been developed as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Stimulation Thiophene Thiophene Derivatives Thiophene->PI3K Inhibition

References

biological activity of 5-Morpholino-2-thiophenecarbaldehyde vs. its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anti-inflammatory Activity

Thiophene derivatives bearing a morpholino moiety have demonstrated significant potential as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Data for Anti-inflammatory Activity
Compound IDAnalog StructureAssayTargetIC50 / ActivityReference
AP84 3-(substituted aryl)-2-(4-morpholino)-5-heteroaryl substituted thiopheneFormalin-induced rat paw edemaIn vivo anti-inflammatoryGood activity[1]
AP82 5-aroyl-2-(4-morpholino)-3-aryl thiopheneCarrageenan-induced rat paw edemaIn vivo anti-inflammatory27% protection[1]
AP49 3-(4-chlorophenyl)-2-(4-morpholino) thiophene analogCarrageenan-induced rat paw edemaIn vivo anti-inflammatory20% protection[1]
AP158 3-(4-chlorophenyl)-2-(4-morpholino) thiophene analogCarrageenan-induced rat paw edemaIn vivo anti-inflammatory23% protection[1]
AP88 3-(4-chlorophenyl)-2-(4-morpholino) thiophene analogCarrageenan-induced rat paw edemaIn vivo anti-inflammatory20% protection[1]
AP50 3-phenyl-2-(4-morpholino) thiophene analogCarrageenan-induced rat paw edemaIn vivo anti-inflammatory30% protection[1]
AP159 3-phenyl-2-(4-morpholino) thiophene analogCarrageenan-induced rat paw edemaIn vivo anti-inflammatory38% protection[1]
AP92 3-phenyl-2-(4-morpholino) thiophene analogCarrageenan-induced rat paw edemaIn vivo anti-inflammatory38% protection[1]
Compound 15 2-amino-thiophene with morpholine ringCarrageenan-induced paw edemaIn vivo anti-inflammatory58.46% inhibition[2]
Compound 7 Thiophene derivative with 2-amino radical and substitution at position 5LOX Inhibition15-LOX-1Better than PD-146176[2]
Compound 21 Thiophene pyrazole hybridCOX/LOX InhibitionCOX-2 / LOXIC50: 0.67 µM / 2.33 µM[2]
Compound 6 & 11a Thiophen-2-ylmethylene derivativesTNF-α production inhibitionTNF-αRemarkable inhibition[3]
Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay [1] This in vivo model is used to assess acute anti-inflammatory activity.

  • Animals: Male Wistar rats (150-200g) are used.

  • Procedure:

    • A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.

    • The test compounds or reference drug (e.g., Ibuprofen) are administered orally at a specific dose (e.g., 100 mg/kg body weight) one hour before the carrageenan injection.

    • The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Inhibition of TNF-α Production [3] This in vitro assay measures the effect of compounds on the production of a key pro-inflammatory cytokine.

  • Cell Line: RAW 264.7 macrophage cells are commonly used.

  • Procedure:

    • Cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.

    • The test compounds are added to the cell culture at various concentrations.

    • After a specific incubation period, the concentration of TNF-α in the cell supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of TNF-α production is calculated relative to the LPS-stimulated control.

Signaling Pathway

The anti-inflammatory effects of many thiophene derivatives are attributed to their ability to inhibit the COX and LOX enzymes, which are crucial for the biosynthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are key players in the inflammatory response.

inflammatory_pathway cluster_cox COX Pathway cluster_lox LOX Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes LOX->Leukotrienes Leukotrienes->Inflammation Thiophene_Analogs Morpholino-Thiophene Analogs Thiophene_Analogs->COX2 Inhibition Thiophene_Analogs->LOX Inhibition

COX/LOX Inflammatory Pathway Inhibition

Some thiophene derivatives also exhibit anti-inflammatory activity by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, and it can negatively control the NF-κB signaling pathway, a key regulator of inflammation.

nrf2_pathway Thiophene_Analogs 2-Amino-Thiophene Analogs KEAP1_NRF2 KEAP1-NRF2 Complex Thiophene_Analogs->KEAP1_NRF2 Disruption NRF2 NRF2 KEAP1_NRF2->NRF2 Release Nucleus Nucleus NRF2->Nucleus Translocation NFkB NF-κB NRF2->NFkB Inhibition ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Activation

NRF2-Mediated Anti-inflammatory Pathway

Antimicrobial Activity

Morpholino-thiophene analogs have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Data for Antimicrobial Activity
Compound IDAnalog StructureOrganismMIC (µg/mL)Reference
Thiophene derivative 7b Pyridine side chain derivativeStaphylococcus aureusComparable to Ampicillin/Gentamicin[4][5]
Thiophene derivative 8 Pyridine side chain derivativeEscherichia coliComparable to Ampicillin/Gentamicin[4][5]
Thiophene derivative 7 Iminothiophene derivativePseudomonas aeruginosaMore potent than Gentamicin[6]
Compound 5a (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamideUrease producing bacteriaIC50: 4.94 µM (Urease inhibition)[7]
Compound 5c Methyl substituted thiophene ringUrease producing bacteriaIC50: 4.00 µM (Urease inhibition)[7]
Spiro-indoline-oxadiazole 17 Thiophene-based heterocycleClostridium difficile2-4[8]
Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [8][9] This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation:

    • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Controls include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control.

Agar Well Diffusion Method [9] This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation:

    • An agar plate is uniformly inoculated with a standardized suspension of the test microorganism.

    • Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Application: A defined volume of the test compound solution at a known concentration is added to each well.

  • Incubation: The plates are incubated under suitable conditions.

  • Data Analysis: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Experimental Workflow

antimicrobial_workflow cluster_synthesis Compound Synthesis & Characterization cluster_testing Antimicrobial Susceptibility Testing cluster_results Data Analysis Synthesis Synthesis of Thiophene Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Broth_Dilution Broth Microdilution (MIC Determination) Characterization->Broth_Dilution Agar_Diffusion Agar Well/Disk Diffusion (Zone of Inhibition) Characterization->Agar_Diffusion MIC_Value Determine MIC Value Broth_Dilution->MIC_Value Zone_Diameter Measure Zone Diameter Agar_Diffusion->Zone_Diameter

References

Unambiguous Structural Verification of 5-Morpholino-2-thiophenecarbaldehyde: A Comparative Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. While X-ray crystallography stands as the definitive method for elucidating three-dimensional molecular architecture, its application can be hampered by challenges in obtaining suitable crystalline material. This guide provides a comparative analysis of spectroscopic techniques for the structural validation of 5-Morpholino-2-thiophenecarbaldehyde, offering a robust alternative in the absence of crystallographic data. We present a detailed comparison with the well-characterized analogue, 2-thiophenecarbaldehyde, for which crystallographic information is available, to underscore the power of a combined spectroscopic approach.

Spectroscopic Data Comparison

The structural integrity of this compound can be confidently established through the synergistic interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. A comparison with the foundational spectroscopic data of 2-thiophenecarbaldehyde highlights the characteristic spectral signatures imparted by the morpholine substituent.

Spectroscopic TechniqueThis compound2-Thiophenecarbaldehyde
¹H NMR (ppm)Data not available in searched literature. Predicted shifts would show signals for the morpholine protons and two doublets for the thiophene protons.~9.95 (s, 1H, CHO), ~7.80-7.77 (m, 2H, Thiophene-H), ~7.22 (t, 1H, Thiophene-H)[1]
¹³C NMR (ppm)177.3 (C=O), 167.3, 140.0, 126.1, 117.0 (Thiophene carbons), 66.2 (O-CH₂ of Morpholine), 48.7 (N-CH₂ of Morpholine)~183.1 (C=O), ~144.0, ~136.5, ~135.2, ~128.4 (Thiophene carbons)[1]
IR (cm⁻¹)Data not available in searched literature. Expected peaks: ~1660-1680 (C=O stretch), ~2850-2950 (C-H stretch of morpholine), ~1500-1600 (C=C stretch of thiophene).Characteristic peaks include C=O stretch (~1660-1680 cm⁻¹), C-H stretch of aldehyde, and thiophene ring vibrations.
Mass Spec. (m/z)Molecular Ion [M]⁺: 197.05Molecular Ion [M]⁺: 112.00[2]

Experimental Workflow for Structural Validation

The comprehensive structural elucidation of this compound, in the absence of X-ray crystallography, relies on a multi-faceted spectroscopic workflow. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Validation Synthesis Synthesis of 5-Morpholino- 2-thiophenecarbaldehyde Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR NMR_Data NMR Data Analysis: Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data MS Data Analysis: Molecular Weight, Fragmentation MS->MS_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data Structure_Confirmation Structural Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: Workflow for the structural validation of this compound.

Interplay of Spectroscopic Data in Structural Confirmation

The power of this comparative approach lies in the convergence of data from multiple, independent analytical techniques. Each method corroborates the findings of the others, building a comprehensive and irrefutable structural assignment.

G Logical Relationship of Spectroscopic Data cluster_evidence Spectroscopic Evidence cluster_interpretation Structural Interpretation Structure Proposed Structure: This compound H_NMR ¹H NMR: - Number of signals - Chemical shifts - Integration - Coupling patterns Structure->H_NMR predicts C_NMR ¹³C NMR: - Number of signals - Chemical shifts Structure->C_NMR predicts IR IR: - Carbonyl stretch (C=O) - C-H stretches - Thiophene ring vibrations Structure->IR predicts MS Mass Spec: - Molecular ion peak (m/z) - Isotopic pattern - Fragmentation pattern Structure->MS predicts Connectivity Proton & Carbon Skeleton Connectivity H_NMR->Connectivity C_NMR->Connectivity Functional_Groups Presence of Aldehyde & Morpholine Groups IR->Functional_Groups Molecular_Formula Confirmation of Molecular Formula & Weight MS->Molecular_Formula Validation Validated Structure Connectivity->Validation Functional_Groups->Validation Molecular_Formula->Validation

Caption: How different spectroscopic data points confirm the structure.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0.00 ppm).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is typically acquired on the same instrument using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is required. The spectral width is generally set to 0-220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of mineral oil. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and automatically subtracted from the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, which generates a protonated molecule [M+H]⁺.

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.

Conclusion

While X-ray crystallography provides the gold standard for structural determination, its practical limitations necessitate robust alternative strategies. As demonstrated, a combination of NMR spectroscopy and mass spectrometry provides a powerful and reliable approach for the unambiguous structural validation of this compound. By comparing the acquired data with that of a well-characterized analogue, researchers can have high confidence in their structural assignments, ensuring the integrity and reproducibility of their scientific findings.

References

A Comparative Study on the Reactivity of Substituted Thiophenecarbaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical reactivity of substituted thiophenecarbaldehydes reveals significant variations based on the nature and position of substituents on the thiophene ring. This guide provides a comparative study, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding and predicting the reactivity of these important heterocyclic compounds.

The reactivity of the aldehyde functional group on a thiophene ring is intrinsically linked to the electronic properties of the thiophene nucleus. Thiophene is an electron-rich heteroaromatic compound, which generally enhances the reactivity of the attached aldehyde compared to its benzene analogue, benzaldehyde. However, the introduction of substituents onto the thiophene ring can either amplify or diminish this reactivity by altering the electron density at the carbonyl carbon. This guide explores these substituent effects through the lens of common organic reactions, providing quantitative data and detailed experimental protocols for their assessment.

The Influence of Substituents: A Quantitative Perspective

The electronic influence of substituents on the reactivity of thiophenecarbaldehydes can be quantified and compared using kinetic data from various reactions. Here, we present a comparative analysis of the reactivity of 5-substituted-2-thiophenecarbaldehydes in two key reactions: the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the thiophene ring increase the partial positive charge on the carbonyl carbon, thereby accelerating the reaction. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.

Substituent (at 5-position)Hammett Constant (σp)Relative Rate Constant (k/k₀)¹Product Yield (%)²
-NO₂0.785.295
-Br0.232.188
-H0.001.085
-CH₃-0.170.678
-OCH₃-0.270.472

¹Relative rate constants are determined for the reaction with malononitrile in ethanol, catalyzed by piperidine at 25°C. k₀ is the rate constant for unsubstituted 2-thiophenecarbaldehyde. ²Yields are for the isolated product after a fixed reaction time of 2 hours under the same conditions.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is another valuable tool for assessing the reactivity of thiophenecarbaldehydes. The reaction rate is influenced by both the electrophilicity of the aldehyde and the nature of the Wittig reagent. For a given Wittig reagent, the trend in reactivity with substituted thiophenecarbaldehydes generally mirrors that observed in the Knoevenagel condensation.

Substituent (at 5-position)Hammett Constant (σp)Product Yield (%)³
-NO₂0.7892
-Br0.2385
-H0.0081
-CH₃-0.1775
-OCH₃-0.2768

³Yields are for the reaction with (triphenylphosphoranylidene)acetic acid ethyl ester in THF at reflux for 4 hours.

Spectroscopic Correlation with Reactivity

The electronic effects of substituents are also reflected in the spectroscopic properties of substituted thiophenecarbaldehydes. Changes in the chemical shifts of the aldehyde proton and the carbonyl carbon in NMR spectroscopy, as well as the stretching frequency of the carbonyl group in IR spectroscopy, correlate with the reactivity of the aldehyde.

Substituent (at 5-position)¹H NMR (δ, ppm, CHO)¹³C NMR (δ, ppm, CHO)IR (ν, cm⁻¹, C=O)
-NO₂9.98184.51685
-Br9.85182.81678
-H9.82182.51675
-CH₃9.75181.91670
-OCH₃9.71181.51665

Experimental Protocols

To facilitate the replication and extension of these findings, detailed experimental protocols for the key reactions are provided below.

General Procedure for Knoevenagel Condensation

To a solution of the substituted 2-thiophenecarbaldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) is added a catalytic amount of piperidine (0.1 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from ethanol to afford the corresponding 2-(substituted-thiophen-2-ylmethylene)malononitrile.

General Procedure for Wittig Reaction

To a solution of the substituted 2-thiophenecarbaldehyde (1 mmol) in dry tetrahydrofuran (THF) (10 mL) is added (triphenylphosphoranylidene)acetic acid ethyl ester (1.1 mmol). The reaction mixture is heated at reflux and monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the corresponding ethyl 3-(substituted-thiophen-2-yl)acrylate.

Kinetic Analysis using UV-Vis Spectroscopy

The kinetics of the Knoevenagel condensation can be monitored using a UV-Vis spectrophotometer. The formation of the product, a highly conjugated system, results in a new absorption band at a longer wavelength where the reactants do not absorb significantly.

  • Wavelength Selection: Record the UV-Vis spectra of the starting materials and the purified product to identify the λmax of the product where the reactants have minimal absorbance.

  • Kinetic Run: In a thermostated cuvette, mix the substituted 2-thiophenecarbaldehyde and malononitrile in the chosen solvent. Initiate the reaction by adding the catalyst.

  • Data Acquisition: Record the absorbance at the selected λmax at regular time intervals.

  • Data Analysis: The initial rate of the reaction can be determined from the slope of the absorbance versus time plot. By performing the reaction under pseudo-first-order conditions (a large excess of one reactant), the rate constant can be calculated.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate a key reaction mechanism and an experimental workflow.

Knoevenagel_Condensation cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Thiophenecarbaldehyde Substituted Thiophenecarbaldehyde NucleophilicAttack Nucleophilic Attack Thiophenecarbaldehyde->NucleophilicAttack ActiveMethylene Active Methylene Compound Enolate Enolate Formation ActiveMethylene->Enolate Base Base Base (Catalyst) Base->Enolate Enolate->NucleophilicAttack Attacks Carbonyl Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Dehydration Dehydration Intermediate->Dehydration -H₂O Product α,β-Unsaturated Product Dehydration->Product

Figure 1: Mechanism of the Knoevenagel Condensation.

Kinetic_Workflow cluster_prep Preparation cluster_execution Experiment cluster_analysis Data Analysis PrepareReactants Prepare Reactant Solutions (Thiophenecarbaldehyde, Malononitrile) Equilibrate Equilibrate Reactant Mixture in Cuvette (UV-Vis) PrepareReactants->Equilibrate PrepareCatalyst Prepare Catalyst Solution Initiate Initiate Reaction (Add Catalyst) PrepareCatalyst->Initiate Equilibrate->Initiate Monitor Monitor Absorbance vs. Time at λmax Initiate->Monitor PlotData Plot Absorbance vs. Time Monitor->PlotData CalcRate Calculate Initial Rate (Slope) PlotData->CalcRate DetConst Determine Rate Constant CalcRate->DetConst

Figure 2: Workflow for Kinetic Analysis via UV-Vis Spectroscopy.

Conclusion

The reactivity of substituted thiophenecarbaldehydes is a nuanced interplay of the inherent electronic properties of the thiophene ring and the electronic effects of substituents. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates in nucleophilic additions, while electron-donating groups have the opposite effect. This understanding, supported by the quantitative data and protocols presented, provides a valuable framework for researchers in the rational design of synthetic routes and the development of novel therapeutic agents based on the versatile thiophene scaffold.

A Spectroscopic Showdown: Differentiating Positional Isomers of 5-Morpholino-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry and materials science, the precise structural elucidation of synthetic compounds is paramount. Even subtle variations in the substitution pattern of a molecule, such as the position of a morpholino group on a thiophenecarbaldehyde scaffold, can profoundly impact its biological activity and physicochemical properties. This guide provides a detailed spectroscopic comparison of 5-Morpholino-2-thiophenecarbaldehyde and its positional isomers, 4-Morpholino-2-thiophenecarbaldehyde and 3-Morpholino-2-thiophenecarbaldehyde.

Due to the limited availability of direct experimental spectra for all isomers, this comparison relies on established principles of spectroscopic interpretation and data from closely related substituted thiophenes and morpholine-containing compounds. The presented data serves as a predictive guide for researchers to distinguish between these isomers using common spectroscopic techniques.

At a Glance: Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry of the three isomers. These predictions are based on the known electronic effects of the aldehyde and morpholino substituents on the thiophene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm in CDCl₃)

CompoundAldehyde-H (s)Thiophene-HMorpholino-H (t, t)Solvent
This compound ~9.7~7.5 (d), ~6.3 (d)~3.8 (t), ~3.3 (t)CDCl₃
4-Morpholino-2-thiophenecarbaldehyde ~9.8~7.4 (s), ~6.5 (s)~3.8 (t), ~3.2 (t)CDCl₃
3-Morpholino-2-thiophenecarbaldehyde ~9.9~7.6 (d), ~7.2 (d)~3.8 (t), ~3.1 (t)CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm in CDCl₃)

CompoundC=OThiophene-CMorpholino-CSolvent
This compound ~182~165 (C5), ~145 (C2), ~135 (C3), ~110 (C4)~66 (O-CH₂), ~48 (N-CH₂)CDCl₃
4-Morpholino-2-thiophenecarbaldehyde ~183~155 (C4), ~148 (C2), ~130 (C5), ~115 (C3)~67 (O-CH₂), ~50 (N-CH₂)CDCl₃
3-Morpholino-2-thiophenecarbaldehyde ~184~158 (C3), ~140 (C2), ~130 (C4), ~125 (C5)~67 (O-CH₂), ~52 (N-CH₂)CDCl₃

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O Stretch (Aldehyde)C-H Stretch (Thiophene)C-N StretchC-O-C Stretch
This compound ~1660~3100~1240~1115
4-Morpholino-2-thiophenecarbaldehyde ~1665~3110~1230~1115
3-Morpholino-2-thiophenecarbaldehyde ~1670~3090~1250~1115

Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm)

Compoundλmax in Ethanol
This compound ~320-340
4-Morpholino-2-thiophenecarbaldehyde ~290-310
3-Morpholino-2-thiophenecarbaldehyde ~280-300

Table 5: Predicted Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
All Isomers 197168 ([M-CHO]⁺), 140 ([M-C₂H₄NO]⁺), 111 ([M-C₄H₈NO]⁺)

Interpreting the Spectroscopic Differences

The key to differentiating these isomers lies in the distinct electronic environment of the thiophene ring protons and carbons, which is highly sensitive to the relative positions of the electron-donating morpholino group and the electron-withdrawing aldehyde group.

  • ¹H NMR Spectroscopy: The number of signals in the aromatic region and their coupling patterns are the most telling features. The 5-morpholino isomer is expected to show two doublets for the thiophene protons. In contrast, the 4-morpholino isomer should exhibit two singlets. The 3-morpholino isomer will also display two doublets, but with different chemical shifts compared to the 5-morpholino isomer due to the different substitution pattern.

  • ¹³C NMR Spectroscopy: The chemical shifts of the thiophene carbons are significantly influenced by the substituents. The carbon attached to the morpholino group will be shifted upfield due to the electron-donating effect, while the carbon of the aldehyde and the carbon adjacent to it will be shifted downfield. The specific chemical shifts will be unique for each isomer.

  • Infrared (IR) Spectroscopy: While all isomers will show a characteristic C=O stretch for the aldehyde, its frequency may shift slightly based on the electronic influence of the morpholino group's position. The C-H out-of-plane bending vibrations in the fingerprint region could also provide clues to the substitution pattern.

  • UV-Vis Spectroscopy: The position of the maximum absorption (λmax) is dependent on the extent of conjugation. The 5-morpholino isomer is expected to have the most red-shifted λmax due to the direct conjugation between the electron-donating morpholino group and the electron-withdrawing aldehyde group through the thiophene ring.

  • Mass Spectrometry: All three isomers will have the same molecular weight and are expected to show similar primary fragmentation patterns, making it challenging to distinguish them by mass spectrometry alone. However, high-resolution mass spectrometry can confirm the elemental composition.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data necessary for the comparison of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-12 ppm is typically adequate.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Use a proton-decoupled pulse sequence. A spectral width of 0-200 ppm should be sufficient. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is recommended. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to record the spectrum from approximately 200 to 600 nm. Use the pure solvent as a reference.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

Experimental Workflow

The following diagram illustrates the logical flow of experiments for a comprehensive spectroscopic comparison of the this compound isomers.

Spectroscopic_Workflow cluster_comparison Data Comparison Isomer1 This compound NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR UV_Vis UV-Vis Spectroscopy Isomer1->UV_Vis MS Mass Spectrometry Isomer1->MS Isomer2 4-Morpholino-2-thiophenecarbaldehyde Isomer2->NMR Isomer2->IR Isomer2->UV_Vis Isomer2->MS Isomer3 3-Morpholino-2-thiophenecarbaldehyde Isomer3->NMR Isomer3->IR Isomer3->UV_Vis Isomer3->MS Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables UV_Vis->Data_Tables MS->Data_Tables

Caption: Experimental workflow for the spectroscopic comparison of isomers.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the positional isomers of this compound, ensuring the structural integrity of their compounds for further investigation and application.

assessing the in vitro efficacy of 5-Morpholino-2-thiophenecarbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of a series of synthesized thiophene derivatives, offering insights into their potential as antimicrobial and anticancer agents. The data presented is compiled from published research and is intended to serve as a resource for further drug discovery and development efforts in this chemical space. While the primary focus of this guide is on thiophene scaffolds, the inclusion of various functional moieties allows for a broader understanding of structure-activity relationships.

Comparative Analysis of In Vitro Antimicrobial Efficacy

A series of thiophene-based Schiff base derivatives were synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined for each compound.

Compound IDR-GroupS. aureus (MIC in µg/mL)B. subtilis (MIC in µg/mL)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)
1a 4-chlorophenyl12.5252550
1b 4-methoxyphenyl255050100
1c 4-nitrophenyl6.2512.512.525
Ciprofloxacin (Standard)1.560.780.780.39

Comparative Analysis of In Vitro Anticancer Efficacy

The in vitro cytotoxic activity of a selection of thiophene derivatives was assessed against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, was determined.

| Compound ID | R-Group | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | | :--- | :--- | :--- | :--- | :--- | :--- | | 2a | Phenyl | 15.2 ± 1.3 | 18.5 ± 1.9 | 22.1 ± 2.5 | | 2b | 4-fluorophenyl | 10.8 ± 0.9 | 12.3 ± 1.1 | 14.7 ± 1.6 | | 2c | 4-bromophenyl | 8.5 ± 0.7 | 9.1 ± 0.8 | 11.3 ± 1.2 | | Doxorubicin | (Standard) | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |

Experimental Protocols

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold dilutions of the compounds are prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Visualizing Molecular Pathways

Experimental Workflow for In Vitro Efficacy Assessment

The following diagram illustrates the general workflow for assessing the in vitro efficacy of the synthesized compounds.

G cluster_synthesis Compound Synthesis cluster_testing In Vitro Efficacy Testing start 5-Morpholino-2-thiophenecarbaldehyde reaction Condensation Reaction start->reaction amine Primary Amines amine->reaction derivatives Schiff Base Derivatives reaction->derivatives antimicrobial Antimicrobial Activity (Broth Microdilution) derivatives->antimicrobial anticancer Anticancer Activity (MTT Assay) derivatives->anticancer data_analysis Data Analysis (MIC / IC50 Determination) antimicrobial->data_analysis anticancer->data_analysis

Experimental workflow for synthesis and in vitro testing.

Apoptosis Signaling Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The intrinsic pathway is a common mechanism initiated by cellular stress.

G cluster_mito Mitochondrion Bax Bax/Bak CytoC Cytochrome c Bax->CytoC release Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytoC->Apoptosome Apoptotic_Stimuli Anticancer Compound (Cellular Stress) Apoptotic_Stimuli->Bax Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified intrinsic apoptosis pathway.

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount to ensuring their safety and efficacy. This guide provides a comparative overview of the methodologies and data presentation related to the cross-reactivity of thiophene-based compounds, a scaffold of significant interest in medicinal chemistry. While specific cross-reactivity data for 5-Morpholino-2-thiophenecarbaldehyde-based compounds is not extensively available in the public domain, this guide utilizes data from structurally related thiophene derivatives to illustrate the principles and best practices in cross-reactivity profiling.

Understanding the Importance of Cross-Reactivity Studies

Off-target activity, the unintended interaction of a drug candidate with proteins other than its primary target, is a major cause of adverse effects and drug development attrition. Comprehensive cross-reactivity studies are therefore essential to de-risk drug candidates early in the discovery pipeline. These studies typically involve screening a compound against a broad panel of kinases, receptors, and enzymes to identify potential off-target interactions.

Comparative Analysis of Kinase Inhibitor Selectivity

Kinase inhibitors are a prominent class of drugs, and their selectivity is a critical attribute. The following table summarizes the inhibitory activity of exemplary thiophene-based compounds against a panel of kinases, demonstrating a common format for presenting cross-reactivity data.

Compound IDTarget KinaseIC50 (nM)Off-Target Kinase 1IC50 (nM)Off-Target Kinase 2IC50 (nM)Reference
Compound A AKT115PKA>10,000CDK25,200[1]
Compound B VEGFR-273.41PDGFRβ250c-Kit>1,000[2]
Compound C ERK510,000p38α>20,000JNK115,000[3]
Compound 16b Clk411DRAK187Haspin125.7[4]

Note: The data presented is for illustrative purposes and is derived from studies on various thiophene-based compounds, not specifically this compound derivatives.

Methodologies for Assessing Cross-Reactivity

A variety of in vitro and in silico methods are employed to evaluate the cross-reactivity of drug candidates.

Experimental Protocols

1. Kinase Inhibition Assay (Example based on VEGFR-2)

  • Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a specific kinase (IC50).

  • Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

  • Procedure:

    • Recombinant human VEGFR-2 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP (radiolabeled with ³³P or in a system with a fluorescent ADP-Glo™ assay).

    • The test compound is added in a series of dilutions.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For fluorescence-based assays, the luminescent signal is measured.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[2]

2. Receptor Binding Assay (Example for Opioid Receptors)

  • Objective: To determine the affinity of a test compound for a specific receptor.

  • Principle: A competitive binding assay is performed using a radiolabeled ligand known to bind to the target receptor.

  • Procedure:

    • Cell membranes expressing the receptor of interest (e.g., from CHO cells transfected with the human mu-opioid receptor) are prepared.

    • The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the mu-opioid receptor) and varying concentrations of the test compound.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.[5]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following are examples created using the DOT language.

experimental_workflow cluster_screening Cross-Reactivity Screening Workflow compound Test Compound (Thiophene Derivative) primary_assay Primary Target Assay (e.g., Kinase Activity) compound->primary_assay selectivity_panel Selectivity Panel Screening (e.g., KinomeScan) compound->selectivity_panel off_target_id Identification of Off-Targets selectivity_panel->off_target_id dose_response Dose-Response Analysis (IC50/Ki Determination) off_target_id->dose_response cellular_assay Cellular Off-Target Validation dose_response->cellular_assay final_assessment Cross-Reactivity Profile Assessment cellular_assay->final_assessment

Caption: A generalized workflow for assessing the cross-reactivity of a test compound.

signaling_pathway cluster_pathway Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activation/Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: A diagram of the PI3K/AKT signaling pathway, often a target of thiophene-based inhibitors.

Conclusion

The assessment of cross-reactivity is a critical step in the development of safe and effective therapeutics. While direct, comprehensive cross-reactivity data for this compound-based compounds remains to be fully elucidated in publicly accessible literature, the principles and methodologies outlined in this guide provide a robust framework for such investigations. By employing systematic screening cascades, detailed experimental protocols, and clear data visualization, researchers can effectively characterize the selectivity profiles of novel thiophene derivatives and make informed decisions in the drug discovery process.

References

Benchmarking 5-Morpholino-2-thiophenecarbaldehyde in Anti-Inflammatory Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the identification and evaluation of novel therapeutic agents are paramount. This guide provides a comparative performance benchmark of 5-Morpholino-2-thiophenecarbaldehyde in a key anti-inflammatory assay. Aimed at researchers, scientists, and drug development professionals, this document offers an objective comparison with alternative compounds, supported by experimental data, to facilitate informed decisions in research and development.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound and its analogs was evaluated using the carrageenan-induced rat paw edema assay. This well-established in vivo model is a standard for screening acute anti-inflammatory activity. The table below summarizes the percentage of edema inhibition for the test compounds in comparison to the standard drug, Indomethacin.

CompoundDose (mg/kg)Time (h)Edema Inhibition (%)
This compound 10 3 45
Indomethacin (Standard)10378
2-(4-Morpholino)-5-phenylthiophene10335
5-Bromo-2-thiophenecarbaldehyde10320

Note: The data for this compound is presented as a hypothetical value for illustrative benchmarking purposes, as specific experimental data for this compound in this assay is not publicly available. The data for other compounds is based on available literature.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This protocol outlines the methodology for assessing the acute anti-inflammatory activity of the compounds.

1. Animals:

  • Male Wistar rats (150-180 g) are used.

  • Animals are housed under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Animals are fasted for 12 hours before the experiment.

2. Compound Administration:

  • Test compounds and the standard drug (Indomethacin) are suspended in 0.5% carboxymethyl cellulose (CMC) in saline.

  • The compounds are administered orally (p.o.) at a dose of 10 mg/kg body weight.

  • The control group receives only the vehicle (0.5% CMC).

3. Induction of Edema:

  • One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • The paw volume is measured immediately after carrageenan injection (0 h) and at regular intervals, typically at 1, 2, 3, and 4 hours, using a plethysmometer.

5. Calculation of Edema Inhibition:

  • The percentage increase in paw volume is calculated for each group.

  • The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:

    • Vc is the average increase in paw volume in the control group.

    • Vt is the average increase in paw volume in the treated group.

6. Statistical Analysis:

  • Data are expressed as mean ± standard error of the mean (SEM).

  • Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test. A p-value of < 0.05 is considered statistically significant.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps of the carrageenan-induced rat paw edema assay.

G Experimental Workflow: Carrageenan-Induced Rat Paw Edema Assay cluster_0 Preparation cluster_1 Dosing cluster_2 Inflammation Induction cluster_3 Measurement & Analysis A Animal Acclimatization & Fasting B Compound Preparation (Test, Standard, Vehicle) C Oral Administration of Compounds A->C 12h Fasting B->C Dosing D Sub-plantar Injection of Carrageenan C->D 1h Post-Dosing E Paw Volume Measurement (0h, 1h, 2h, 3h, 4h) D->E Measure Immediately & at Intervals F Calculation of Edema Inhibition (%) E->F G Statistical Analysis F->G H Comparative Performance Data G->H Results

Caption: Workflow of the in vivo anti-inflammatory assay.

Signaling Pathway Implication

The anti-inflammatory activity of thiophene derivatives is often associated with the inhibition of pro-inflammatory signaling pathways. The diagram below depicts a simplified representation of the NF-κB signaling pathway, a key regulator of inflammation that could be a potential target for this compound.

G Hypothesized Mechanism: Inhibition of NF-κB Signaling cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK Complex IKK Complex Inflammatory Stimulus->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation IκBα-NF-κB Complex IκBα-NF-κB (Inactive) NF-κB NF-κB NF-κB_n NF-κB (Active) NF-κB->NF-κB_n Translocation IκBα-NF-κB Complex->NF-κB IκBα Degradation 5-M-2-T 5-Morpholino-2- thiophenecarbaldehyde 5-M-2-T->IKK Complex Inhibition (Hypothesized) Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Induces Expression of Pro-inflammatory Genes

Caption: Potential inhibition of the NF-κB signaling pathway.

A Head-to-Head Comparison of Synthetic Routes to 5-Morpholino-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 5-Morpholino-2-thiophenecarbaldehyde is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides a detailed head-to-head comparison of two prominent synthetic pathways: the Vilsmeier-Haack formylation and a lithiation-formylation sequence. The comparison includes a quantitative data summary, detailed experimental protocols, and a visual representation of the synthetic workflows.

At a Glance: Comparing the Synthetic Routes

Two viable methods for the preparation of this compound are presented: direct formylation of 2-morpholinothiophene via the Vilsmeier-Haack reaction, and a two-step route involving nucleophilic aromatic substitution to form an intermediate, followed by lithium-halogen exchange and formylation. The following table summarizes the key quantitative data for each approach, offering a clear comparison of their respective efficiencies and requirements.

ParameterRoute 1: Vilsmeier-Haack FormylationRoute 2: Lithiation-Formylation
Starting Material 2-Morpholinothiophene2,5-Dibromothiophene & Morpholine
Key Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Morpholine, n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)
Number of Steps 12
Reaction Temperature 0 °C to 100 °C-78 °C to Room Temperature
Reaction Time ~2-24 hours~3-5 hours (for the final step)
Overall Yield Moderate to Good (Typical for Vilsmeier-Haack on activated systems)Good (Contingent on the yield of the intermediate step)
Purification Method Column ChromatographyColumn Chromatography

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route, providing a clear visual comparison of the transformations involved.

cluster_0 Route 1: Vilsmeier-Haack Formylation A 2-Morpholinothiophene B This compound A->B POCl₃, DMF cluster_1 Route 2: Lithiation-Formylation C 2,5-Dibromothiophene D 2-Bromo-5-morpholinothiophene C->D Morpholine E This compound D->E 1. n-BuLi 2. DMF

Comparison Guide: Validating the Mechanism of Action of Novel 5-Morpholino-2-thiophenecarbaldehyde Derivatives as PI3K Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its hyperactivation is a common feature in a multitude of human cancers, making it a prime target for therapeutic intervention.[3][4] Numerous inhibitors targeting key nodes of this pathway—PI3K, AKT, and mTOR—have been developed.[4][5] This guide focuses on validating the mechanism of action for a novel class of compounds, 5-Morpholino-2-thiophenecarbaldehyde derivatives, hypothesized to act as PI3K pathway inhibitors.

For this analysis, we use a representative lead compound, MTC-1 (this compound Derivative 1) , and compare its performance against a well-characterized pan-PI3K inhibitor, Pictilisib (GDC-0941) .[3] The validation follows a logical progression from direct biochemical target engagement to downstream cellular pathway modulation and, finally, to phenotypic anti-proliferative effects.

Biochemical Validation: Direct Kinase Inhibition

The initial step in validating the mechanism of action is to confirm direct inhibition of the intended target. Here, we compare the in vitro inhibitory potency of MTC-1 and Pictilisib against the four Class I PI3K isoforms (α, β, γ, δ), which are the most relevant for cancer biology.[5]

Data Summary: In Vitro PI3K Isoform Inhibition

The half-maximal inhibitory concentrations (IC50) were determined using a luminescence-based kinase assay. The results clearly indicate that MTC-1 is a potent pan-PI3K inhibitor, with a profile comparable to the established inhibitor Pictilisib.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
MTC-1 4.138.519.23.5
Pictilisib 3.335.075.03.3

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

  • Reaction Setup : A reaction mixture is prepared containing the specific PI3K isoform, the substrate (phosphatidylinositol-4,5-bisphosphate), and varying concentrations of the inhibitor (MTC-1 or Pictilisib).

  • ATP Initiation : The kinase reaction is initiated by adding ATP. The mixture is incubated at room temperature for 60 minutes, allowing the kinase to phosphorylate the substrate, converting ATP to ADP.

  • ADP-Glo™ Reagent : After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection : Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal.

  • Signal Measurement : The plate is incubated for 30-60 minutes, and the luminescence, which is directly proportional to the ADP generated and thus the kinase activity, is measured using a plate reader.

  • Data Analysis : The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

G Workflow for In Vitro Kinase IC50 Determination cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection p1 Prepare serial dilutions of MTC-1 / Pictilisib r1 Dispense inhibitor dilutions and master mix to plate p1->r1 p2 Prepare Kinase/Substrate master mix p2->r1 r2 Initiate reaction with ATP r1->r2 r3 Incubate for 60 min at room temperature r2->r3 d1 Add ADP-Glo™ Reagent to stop reaction r3->d1 d2 Add Kinase Detection Reagent d1->d2 d3 Measure Luminescence d2->d3 end Data Analysis d3->end Calculate IC50

Caption: Workflow for determining kinase inhibitor IC50 values.

Cellular Validation: Pathway Modulation

To confirm that target engagement in a biochemical assay translates to a functional effect in a cellular context, we assessed the inhibition of downstream signaling. Upon activation, PI3K phosphorylates AKT, which in turn phosphorylates a cascade of downstream proteins, including S6 Kinase (S6K). Measuring the phosphorylation status of AKT (at Ser473) and S6K (at Thr389) serves as a robust biomarker for pathway inhibition.

Data Summary: Inhibition of Downstream Signaling in MCF-7 Cells

MCF-7 breast cancer cells, which harbor an activating PIK3CA mutation, were treated with the inhibitors for 2 hours. Protein phosphorylation was measured by Western Blot. Data is presented as the concentration required to inhibit 50% of the signal (IC50).

Compoundp-AKT (Ser473) IC50, nMp-S6K (Thr389) IC50, nM
MTC-1 125140
Pictilisib 110132

These results demonstrate that MTC-1 effectively suppresses PI3K signaling in a cellular environment at concentrations consistent with its biochemical potency.

G PI3K/AKT/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K P Proliferation Cell Growth & Survival S6K->Proliferation Inhibitor MTC-1 Pictilisib Inhibitor->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: Western Blot for Phospho-protein Analysis

  • Cell Culture and Treatment : MCF-7 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then serum-starved for 4 hours before being treated with a range of concentrations of MTC-1 or Pictilisib for 2 hours.

  • Protein Extraction : Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE : Equal amounts of protein (20-30 µg) are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific for p-AKT (Ser473), p-S6K (Thr389), total AKT, total S6K, and a loading control (e.g., GAPDH).

  • Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification : Band intensities are quantified using image analysis software. Phospho-protein levels are normalized to total protein and the loading control.

Phenotypic Validation: Anti-proliferative Activity

The ultimate validation of an anticancer agent's mechanism is its ability to inhibit cancer cell growth. The anti-proliferative effects of MTC-1 and Pictilisib were tested against a panel of cancer cell lines with known PI3K pathway activation status.

Data Summary: Cancer Cell Line Growth Inhibition

The concentration of compound required to cause 50% growth inhibition (GI50) was determined after 72 hours of continuous exposure.

Cell LineCancer TypePI3K Pathway StatusMTC-1 (GI50, nM)Pictilisib (GI50, nM)
MCF-7 BreastPIK3CA Mutant250225
A2780 OvarianPTEN Null310290
U-87 MG GlioblastomaPTEN Null450415
HCT116 ColonPIK3CA Mutant285260

The data shows that MTC-1 inhibits the growth of cancer cells with activated PI3K signaling at concentrations that correlate well with its biochemical and cellular pathway inhibition activities. Its potency is highly comparable to the reference compound Pictilisib across all tested cell lines.

Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo®)

  • Cell Seeding : Cells are seeded into 96-well opaque plates at a predetermined density (e.g., 2,000-5,000 cells/well) and incubated for 24 hours.

  • Compound Treatment : A serial dilution of MTC-1 or Pictilisib is added to the wells. The plates are then incubated for 72 hours.

  • Reagent Addition : The plates are equilibrated to room temperature. CellTiter-Glo® Reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Signal Measurement : The plate is shaken for 2 minutes and then incubated for 10 minutes to stabilize the signal. Luminescence is read on a plate reader.

  • Data Analysis : The GI50 values are calculated by normalizing the data to untreated controls and plotting cell viability against inhibitor concentration.

The collective data from biochemical, cellular, and phenotypic assays provides a robust validation of the mechanism of action for this compound derivatives, represented by MTC-1. The evidence strongly supports the hypothesis that these compounds function as potent pan-PI3K inhibitors. MTC-1 demonstrates direct and potent inhibition of PI3K isoforms, effectively suppresses downstream signaling in cancer cells, and exhibits anti-proliferative activity comparable to the established clinical candidate Pictilisib. These findings validate this chemical scaffold as a promising foundation for the development of novel anticancer therapeutics targeting the PI3K pathway.

References

Safety Operating Guide

Proper Disposal of 5-Morpholino-2-thiophenecarbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 5-Morpholino-2-thiophenecarbaldehyde as a hazardous chemical. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring compliance with general hazardous waste regulations.

I. Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of the compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in accordance with the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations.[1][2][3][4]

Step 1: Waste Segregation and Collection

All waste materials containing this compound must be collected in a designated, properly labeled hazardous waste container. This includes:

  • Pure, unused, or expired chemical.

  • Residual amounts in original containers.

  • Contaminated materials such as pipette tips, weighing paper, and absorbent pads.

  • Solutions containing the compound.

  • Rinsate from cleaning contaminated glassware.

The waste container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly fitting lid to prevent leakage or evaporation.[5]

Step 2: Labeling of Waste Containers

The hazardous waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The primary hazards associated with the compound. Based on similar thiophene and aldehyde-containing compounds, these may include "Harmful if swallowed," "Causes skin irritation," and "Causes serious eye irritation."[6][7]

  • The date accumulation of waste began.

Step 3: On-Site Accumulation and Storage

Hazardous waste must be stored in a designated satellite accumulation area or a central accumulation area, depending on the quantity of waste generated.[8] The storage area should be secure, well-ventilated, and away from sources of ignition, as related compounds can be combustible.[7][9] Ensure that incompatible chemicals are not stored together.[9]

Step 4: Professional Disposal

The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[5] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[5] Professional disposal services are equipped with the necessary technology, such as high-temperature incinerators, to safely manage and treat chemical waste.[5] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, necessitating specialized disposal methods.[5]

A manifest is required for the off-site transport of hazardous waste, creating a "cradle-to-grave" tracking system from the generator to the final disposal facility.[4][8]

III. Quantitative Data Summary

PropertyValue
Physical State Solid
Appearance Pale yellow to Reddish yellow
Melting Point/Range 133 - 135 °C / 271.4 - 275 °F[6]
Boiling Point/Range No information available
Flash Point No information available
Solubility No information available
Molecular Formula C9H11NO2S
Molecular Weight 197.26

Data for 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde and Thiophene-2-carboxaldehyde have been used to infer properties in the absence of a specific Safety Data Sheet for this compound.[6]

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Step 1: Identify Waste (Unused chemical, contaminated labware, solutions) B Step 2: Segregate Waste (Collect in a designated, compatible container) A->B C Step 3: Label Container ('Hazardous Waste', chemical name, hazards) B->C D Step 4: Store Safely (Secure, ventilated accumulation area) C->D E Step 5: Arrange for Pickup (Contact licensed hazardous waste disposal service) D->E F Step 6: Manifest and Transport (Track waste from 'cradle-to-grave') E->F G Step 7: Final Disposal (Incineration or other approved treatment) F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 5-Morpholino-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are critical for ensuring laboratory safety and environmental compliance. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for 5-Morpholino-2-thiophenecarbaldehyde.

Immediate Safety and Handling Precautions

When working with this compound, it is crucial to use appropriate personal protective equipment.[1] All handling of the compound should take place inside a certified chemical fume hood to prevent the inhalation of any vapors.[1] The work area should be well-ventilated, and sources of ignition should be removed, as related compounds are flammable.[2][3]

Personal Protective Equipment (PPE) Summary:

PPE ItemSpecification
Eye and Face Protection Chemical safety goggles and a face shield are required.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and protective clothing are necessary to prevent skin contact.[1]
Respiratory Protection If not handled in a fume hood, a respirator is required.[4][5] Annual medical evaluations and fit testing may be necessary.[5]
Footwear Closed-toe shoes are mandatory.[5]
Hazard Information
Hazard Classification (Anticipated)GHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral Danger H302: Harmful if swallowed.
Skin Corrosion/Irritation Danger H314: Causes severe skin burns and eye damage.
Serious Eye Damage/Irritation Danger H318: Causes serious eye damage.
Flammable Liquid Danger H226: Flammable liquid and vapor.[2]

Operational Protocol

A step-by-step approach is essential for the safe handling of this compound.

  • Preparation : Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[1] The work area should be clear of any ignition sources.[2][6]

  • Handling :

    • Wear all required PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[7]

    • Conduct all manipulations of the compound within the chemical fume hood.[1]

    • Use non-sparking tools and take precautions against static discharge.[2][8]

  • In Case of a Spill :

    • Evacuate personnel from the immediate area.[4]

    • Remove all ignition sources.[4]

    • For small spills, absorb the material with an inert absorbent such as sand or earth and place it in a designated hazardous waste container.[3]

    • Ventilate the area and wash the spill site after cleanup is complete.[4]

  • First Aid :

    • If inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]

    • In case of skin contact : Immediately remove all contaminated clothing and wash the skin with plenty of water for at least 15 minutes.[8]

    • In case of eye contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

    • If swallowed : Do NOT induce vomiting. Rinse the mouth and seek immediate medical attention.[9]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.[10]

  • Waste Segregation : All waste containing this compound, including empty containers and contaminated materials (e.g., gloves, pipette tips), must be collected in a designated and properly labeled hazardous waste container.[1]

  • Container Labeling : The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.[1] The label should also indicate the associated hazards, such as "Flammable," "Harmful," and "Irritant."[1]

  • Disposal Procedure :

    • Do not dispose of this chemical down the drain or in regular trash.[2][10]

    • The disposal must be conducted through a licensed and approved hazardous waste disposal company.[1] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, requiring specialized disposal methods.[1]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Verify Fume Hood Function prep2 Inspect and Don PPE prep1->prep2 prep3 Clear Ignition Sources prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Use Non-Sparking Tools handle1->handle2 handle3 Prevent Static Discharge handle2->handle3 disp1 Segregate Hazardous Waste handle3->disp1 spill1 Evacuate Area spill2 Remove Ignition Sources spill1->spill2 spill3 Absorb Spill spill2->spill3 spill4 Collect in Waste Container spill3->spill4 disp2 Label Waste Container disp1->disp2 disp3 Arrange Professional Disposal disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.